molecular formula C22H30N2O5 B15556458 (Rac)-Trandolaprilate-d5

(Rac)-Trandolaprilate-d5

Cat. No.: B15556458
M. Wt: 407.5 g/mol
InChI Key: AHYHTSYNOHNUSH-ATTUOBAHSA-N
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Description

(Rac)-Trandolaprilate-d5 is a useful research compound. Its molecular formula is C22H30N2O5 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H30N2O5

Molecular Weight

407.5 g/mol

IUPAC Name

1-[2-[[1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/i2D,3D,4D,7D,8D

InChI Key

AHYHTSYNOHNUSH-ATTUOBAHSA-N

Origin of Product

United States

Foundational & Exploratory

(Rac)-Trandolaprilate-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Trandolaprilate-d5 is a deuterated, stable isotope-labeled form of Trandolaprilate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. In the realm of pharmaceutical research and development, this compound serves as a critical tool, primarily utilized as an internal standard for quantitative bioanalytical studies. Its near-identical physicochemical properties to the endogenous analyte, Trandolaprilate, make it the gold standard for mass spectrometry-based assays, ensuring the accuracy and precision of pharmacokinetic and drug metabolism assessments.

This technical guide provides an in-depth overview of the application of this compound in research, detailing its primary use, relevant experimental protocols, and the underlying pharmacological context of its non-labeled counterpart, Trandolaprilat.

Core Application: Internal Standard in Quantitative Analysis

The fundamental application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium (B1214612) atoms on the molecule increase its mass by five atomic mass units compared to Trandolaprilate. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable extraction efficiency, chromatographic retention, and ionization response. By adding a known amount of this compound to biological samples at the beginning of the analytical process, researchers can accurately quantify the concentration of Trandolaprilat, compensating for variations that may occur during sample preparation and analysis.

Pharmacological Context: Mechanism of Action of Trandolaprilat

Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

The signaling pathway below illustrates the mechanism of action of Trandolaprilat.

Mechanism of Action of Trandolaprilat cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Pharmacological Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaved by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converted by Aldosterone Aldosterone AngiotensinII->Aldosterone stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction causes Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention promotes BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Trandolaprilat (Rac)-Trandolaprilate ACE Angiotensin-Converting Enzyme (ACE) Trandolaprilat->ACE inhibits Renin Renin Renin->AngiotensinI ACE->AngiotensinII Solid-Phase Extraction Workflow Start Start: Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike Load Load Spiked Plasma Sample Spike->Load Condition Condition SPE Cartridge (e.g., with Methanol then Water) Condition->Load Wash1 Wash Cartridge (e.g., with Water) Load->Wash1 Wash2 Wash Cartridge (e.g., with weak organic solvent) Wash1->Wash2 Elute Elute Analyte and Internal Standard (e.g., with Methanol) Wash2->Elute Evaporate Evaporate Eluate to Dryness (under Nitrogen stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

(Rac)-Trandolaprilate-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-Trandolaprilate-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Given that this compound is the deuterated form of Trandolaprilat, this guide draws extensively from the literature on Trandolapril and its active metabolite, Trandolaprilat. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Trandolaprilat, the active diacid metabolite of the prodrug Trandolapril. Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3] The deuterium (B1214612) labeling in this compound makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.

Trandolapril is chemically described as (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl] alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester.[4] Upon oral administration, Trandolapril undergoes de-esterification, primarily in the liver, to form the more potent ACE inhibitor, Trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an ACE inhibitor than Trandolapril.[3][4][5]

Table 1: Physicochemical Properties of Trandolapril

PropertyValueReference
Molecular FormulaC24H34N2O5[4]
Molecular Weight430.54 g/mol [4]
Melting Point125°C[4]
AppearanceWhite or almost white powder[4]
SolubilitySoluble (>100 mg/mL) in chloroform, dichloromethane, and methanol[4]

Table 2: Chemical Identifiers for Trandolapril

IdentifierValueReference
IUPAC Name(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[6]
Canonical SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O[6]
InChI KeyVXFJYXUZANRPDJ-WTNASJBWSA-N[6]

Table 3: Pharmacokinetic Properties of Trandolapril and Trandolaprilat

ParameterTrandolaprilTrandolaprilatReference
Absolute Bioavailability~10%~70% (from Trandolapril)[4]
Time to Peak Plasma Concentration~1 hour4 - 10 hours[4]
Elimination Half-life~6 hours22.5 hours (effective)[4]
Serum Protein Binding~80%65 - 94% (concentration-dependent)[1]
Excretion~33% in urine, ~66% in feces (as parent drug and metabolites)[4][5]

Mechanism of Action

Trandolapril exerts its therapeutic effects via its active metabolite, Trandolaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1][2][3]

The metabolic activation of Trandolapril is depicted in the following workflow:

Trandolapril Trandolapril (Prodrug) Trandolaprilat Trandolaprilat (Active Metabolite) Trandolapril->Trandolaprilat De-esterification Liver Liver (Esterases) Liver->Trandolaprilat

Metabolic conversion of Trandolapril to Trandolaprilat.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the adrenal cortex to secrete aldosterone (B195564), which promotes sodium and water retention.[1][4]

By competitively inhibiting ACE, Trandolaprilat decreases the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[4][6] This results in a decrease in blood pressure and a reduction in sodium and water retention.[4] ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[2][4] Therefore, ACE inhibition by Trandolaprilat may also lead to increased levels of bradykinin, further contributing to its antihypertensive effect.[2][4]

The role of Trandolaprilat within the renin-angiotensin-aldosterone system is illustrated below:

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Trandolaprilat Trandolaprilat ACE ACE Trandolaprilat->ACE Inhibits Renin Renin

Mechanism of action of Trandolaprilat in the RAAS pathway.

Experimental Protocols

The primary method for evaluating the activity of this compound is through an in vitro angiotensin-converting enzyme (ACE) inhibition assay. Several protocols exist, with a common method involving the spectrophotometric measurement of a product formed by the enzymatic reaction.

General ACE Inhibition Assay Protocol

This protocol is based on the method described by Cheung and Cushman (1971), which utilizes the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[7]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • This compound or other test inhibitors

  • Borate buffer or Tris-HCl buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in an appropriate buffer.

    • Prepare a solution of HHL substrate in the same buffer.

    • Prepare serial dilutions of the test inhibitor (this compound).

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with the test inhibitor solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution to the mixture.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8]

  • Reaction Termination:

    • Stop the enzymatic reaction by adding 1M HCl.[7]

  • Extraction and Quantification:

    • Extract the hippuric acid (HA) formed during the reaction into an organic solvent, typically ethyl acetate.

    • Evaporate the organic solvent and redissolve the HA in water or buffer.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.[8]

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

A generalized workflow for this experimental protocol is provided below:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE and Inhibitor (37°C) Prep_ACE->Preincubation Prep_HHL Prepare HHL Substrate Incubation Add HHL and Incubate (37°C) Prep_HHL->Incubation Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Preincubation Preincubation->Incubation Termination Stop Reaction with HCl Incubation->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement Measure Absorbance (228 nm) Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound, as a deuterated analog of the active ACE inhibitor Trandolaprilat, serves as an essential tool for advanced analytical and metabolic studies. Its chemical properties and mechanism of action are fundamentally the same as the non-labeled compound. Understanding the conversion of the prodrug Trandolapril to Trandolaprilat and its subsequent inhibition of the angiotensin-converting enzyme within the renin-angiotensin-aldosterone system is critical for its application in hypertension research and therapy. The provided experimental protocols offer a standard methodology for assessing its inhibitory activity, which is crucial for quality control and further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and isotopic labeling of (Rac)-Trandolaprilate-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for data analysis, tailored for professionals in the fields of medicinal chemistry and drug development.

Introduction

Trandolapril is an ethyl ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, Trandolaprilat. To accurately quantify Trandolapril and Trandolaprilat in biological matrices, a stable isotopically labeled internal standard is essential. This compound, with five deuterium (B1214612) atoms incorporated into the phenyl ring of the molecule, serves this purpose by providing a distinct mass spectrometric signal while maintaining nearly identical physicochemical properties to the unlabeled analyte. This guide details a synthetic approach to this compound, focusing on the preparation of the key deuterated intermediate and its subsequent coupling to form the final product.

Synthetic Pathway Overview

The synthesis of this compound follows the established route for Trandolapril, which involves the coupling of two key intermediates:

  • (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid: A bicyclic amino acid derivative.

  • N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine: The deuterated side chain.

The isotopic label is introduced into the second intermediate by utilizing a deuterated starting material, specifically bromobenzene-d5 (B116778). The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_deuterated_intermediate Synthesis of Deuterated Intermediate cluster_coupling Coupling and Final Product Formation Bromobenzene_d5 Bromobenzene-d5 Phenyl_d5_Grignard Phenyl-d5-magnesium bromide Bromobenzene_d5->Phenyl_d5_Grignard Mg, THF Ethyl_4_phenyl_d5_but_2_enoate Ethyl 4-(phenyl-d5)-2-oxobutanoate Phenyl_d5_Grignard->Ethyl_4_phenyl_d5_but_2_enoate 1. Diethyl oxalate (B1200264) 2. H3O+ Ethyl_2_bromo_4_phenyl_d5_butanoate Ethyl 2-bromo-4-(phenyl-d5)butanoate Ethyl_4_phenyl_d5_but_2_enoate->Ethyl_2_bromo_4_phenyl_d5_butanoate 1. NaBH4 2. PBr3 Deuterated_Alanine_Derivative N-[1-(S)-ethoxycarbonyl-3- (phenyl-d5)propyl]-L-alanine Ethyl_2_bromo_4_phenyl_d5_butanoate->Deuterated_Alanine_Derivative L-Alanine, Base NCA_Derivative Deuterated N-Carboxyanhydride (NCA-d5) Deuterated_Alanine_Derivative->NCA_Derivative Triphosgene (B27547) Deuterated_Alanine_Derivative->NCA_Derivative Indole_acid (2S,3aR,7aS)-octahydro- 1H-indole-2-carboxylic acid Rac_Trandolapril_d5 (Rac)-Trandolapril-d5 Indole_acid->Rac_Trandolapril_d5 NCA_Derivative->Rac_Trandolapril_d5 Indole_acid, Base Rac_Trandolaprilate_d5 This compound Rac_Trandolapril_d5->Rac_Trandolaprilate_d5 Hydrolysis

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine

This section details the multi-step synthesis of the key deuterated intermediate.

Step 1: Preparation of Ethyl 2-oxo-4-(phenyl-d5)butanoate

A Grignard reagent is first prepared from bromobenzene-d5. This is followed by a reaction with diethyl oxalate to yield the desired ketoester.

  • Materials: Bromobenzene-d5, Magnesium turnings, Anhydrous tetrahydrofuran (B95107) (THF), Diethyl oxalate, Hydrochloric acid.

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of bromobenzene-d5 in anhydrous THF dropwise to initiate the Grignard reaction.

    • After complete formation of the Grignard reagent, cool the mixture and add diethyl oxalate in THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and acidify with hydrochloric acid.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of Ethyl 2-bromo-4-(phenyl-d5)butanoate

The keto group of the previously synthesized ester is reduced, and the resulting alcohol is converted to a bromide.

  • Materials: Ethyl 2-oxo-4-(phenyl-d5)butanoate, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727), Phosphorus tribromide (PBr3), Dichloromethane (B109758).

  • Procedure:

    • Dissolve ethyl 2-oxo-4-(phenyl-d5)butanoate in methanol and cool in an ice bath.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction for several hours until completion, then quench with acetone.

    • Remove the solvent under reduced pressure and extract the product with dichloromethane.

    • Dry the organic layer and concentrate to obtain the crude alcohol.

    • Dissolve the crude alcohol in dichloromethane and cool in an ice bath.

    • Add phosphorus tribromide dropwise and allow the reaction to proceed at room temperature.

    • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer and purify the product by column chromatography.

Step 3: Formation of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine

The deuterated bromoester is coupled with L-alanine to form the desired amino acid derivative.

  • Materials: Ethyl 2-bromo-4-(phenyl-d5)butanoate, L-alanine, Sodium carbonate, Acetonitrile (B52724), Water.

  • Procedure:

    • Dissolve L-alanine and sodium carbonate in a mixture of water and acetonitrile.

    • Add a solution of ethyl 2-bromo-4-(phenyl-d5)butanoate in acetonitrile dropwise.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the mixture and remove the acetonitrile under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Synthesis of (Rac)-Trandolapril-d5

Step 1: Preparation of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine N-carboxyanhydride (NCA-d5)

The deuterated amino acid is converted to its N-carboxyanhydride (NCA) for efficient coupling.

  • Materials: N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, Triphosgene, Anhydrous THF.

  • Procedure:

    • Dissolve the deuterated amino acid in anhydrous THF under an inert atmosphere.

    • Cool the solution in an ice bath and add a solution of triphosgene in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • The resulting solution of NCA-d5 is typically used immediately in the next step without isolation.

Step 2: Coupling of NCA-d5 with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

The deuterated NCA is coupled with the bicyclic amino acid to form (Rac)-Trandolapril-d5. A patent describes a similar non-deuterated synthesis with a yield of approximately 99.5% and a purity of 99.3% as determined by HPLC.[1]

  • Materials: Solution of NCA-d5 in THF, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, Triethylamine (B128534), Dichloromethane.

  • Procedure:

    • Suspend (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid in dichloromethane.

    • Add triethylamine and stir until a clear solution is obtained.

    • Cool the solution in an ice bath and add the previously prepared NCA-d5 solution dropwise.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (Rac)-Trandolapril-d5.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the active diacid form.

  • Materials: (Rac)-Trandolapril-d5, Lithium hydroxide (B78521), THF, Water.

  • Procedure:

    • Dissolve (Rac)-Trandolapril-d5 in a mixture of THF and water.

    • Add a solution of lithium hydroxide and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The yields for the deuterated synthesis are estimated based on typical yields for analogous non-deuterated reactions. Isotopic enrichment is expected to be high due to the use of a highly enriched starting material.

Table 1: Synthesis of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine

StepReactantsProductExpected Yield (%)Purity (%)
1. Grignard and AcylationBromobenzene-d5, Mg, Diethyl oxalateEthyl 2-oxo-4-(phenyl-d5)butanoate70-80>95
2. Reduction and BrominationEthyl 2-oxo-4-(phenyl-d5)butanoate, NaBH4, PBr3Ethyl 2-bromo-4-(phenyl-d5)butanoate60-70>95
3. Coupling with L-alanineEthyl 2-bromo-4-(phenyl-d5)butanoate, L-alanineN-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine80-90>98

Table 2: Synthesis and Hydrolysis of (Rac)-Trandolapril-d5

StepReactantsProductExpected Yield (%)Purity (%)Isotopic Enrichment (%)
1. NCA Formation and CouplingN-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid(Rac)-Trandolapril-d585-95>98>98 (d5)
2. Hydrolysis(Rac)-Trandolapril-d5, LiOHThis compound90-98>99>98 (d5)

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the absence of proton signals in the phenyl region, confirming deuteration.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical and stereochemical purity of the final product. A reported HPLC method can achieve a purity of 99.3-99.8% for Trandolapril.[2]

The isotopic enrichment can be accurately determined by mass spectrometry by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

Logical Relationships in Synthesis

The synthesis of this compound is a convergent process, where two key fragments are synthesized separately and then combined. The successful synthesis of the final product is critically dependent on the purity and yield of each intermediate.

Logical_Relationships Start_D Bromobenzene-d5 Intermediate_A Ethyl 2-bromo-4- (phenyl-d5)butanoate Start_D->Intermediate_A Multi-step synthesis Intermediate_B N-[1-(S)-ethoxycarbonyl-3- (phenyl-d5)propyl]-L-alanine Intermediate_A->Intermediate_B Coupling with L-alanine Final_Product This compound Intermediate_B->Final_Product Activation and Coupling Start_ND (2S,3aR,7aS)-octahydro- 1H-indole-2-carboxylic acid Start_ND->Final_Product Coupling

Figure 2: Convergent synthesis of this compound.

This technical guide provides a comprehensive framework for the synthesis and isotopic labeling of this compound. Researchers and scientists can utilize this information to produce a high-quality internal standard for their analytical needs in drug development and clinical research.

References

(Rac)-Trandolaprilate-d5 as an Internal Standard: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (Rac)-Trandolaprilate-d5, a deuterated internal standard essential for the accurate quantification of trandolaprilat (B1681354) in complex biological matrices. By leveraging the principles of stable isotope dilution with mass spectrometry, this compound provides a robust solution for overcoming analytical variability, ensuring the highest levels of accuracy and precision in bioanalytical studies.

The Fundamental Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for reliable results.[1][2] It is a compound of known concentration added to every sample, calibrator, and quality control sample, which allows for the correction of signal variations that can occur during sample preparation and analysis.[1] The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated compound.[1]

This compound is chemically identical to the active metabolite trandolaprilat, with the key difference being that five hydrogen atoms have been replaced by deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during the analytical process.[3]

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for various sources of error[4][5]:

  • Extraction Variability: During sample preparation, such as protein precipitation or liquid-liquid extraction, the deuterated standard will have nearly the same recovery as the analyte.[1]

  • Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source.[2] Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate signal normalization.[2][4]

  • Injection Volume Inconsistencies: Minor variations in the volume of sample injected into the LC-MS system are corrected for by the constant ratio of analyte to internal standard.[1]

Quantitative Performance Metrics

The use of a deuterated internal standard like this compound significantly enhances the performance of a bioanalytical method. The following tables summarize typical quantitative data that would be expected from a validated LC-MS/MS assay using this internal standard.

Table 1: Accuracy and Precision Data

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)0.9898.05.2
2.52.54101.64.1
50.051.2102.42.8
400.0 (ULOQ)396.099.03.5

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation

Table 2: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Trandolaprilat98.589.2
This compound99.190.1

Experimental Protocols

A detailed methodology is critical for the successful implementation of this compound as an internal standard. Below are typical protocols for sample preparation and LC-MS/MS analysis.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of trandolaprilat and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the trandolaprilat stock solution in the same solvent to create working solutions for calibration standards and QCs at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL to be used for spiking all samples.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of each plasma sample (including blanks, calibration standards, and QCs) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to every tube except the blank matrix samples.

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • Add 400 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Trandolaprilat: Q1 m/z 403.2 -> Q3 m/z 234.1

      • This compound: Q1 m/z 408.2 -> Q3 m/z 239.1

Visualizing the Mechanism and Workflow

The following diagrams illustrate the theoretical underpinnings and practical application of using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_legend Correction Mechanism Analyte Trandolaprilat in Plasma SpikedSample Spiked Plasma Sample Analyte->SpikedSample IS This compound (Known Amount) IS->SpikedSample Extraction Protein Precipitation & Extraction SpikedSample->Extraction FinalExtract Final Extract for Injection Extraction->FinalExtract Note1 Variability in extraction and matrix effects affect both analyte and IS equally. Extraction->Note1 Injection Injection into LC-MS/MS FinalExtract->Injection Ionization Ionization (ESI+) Injection->Ionization MS1 Mass Selection (Q1) Ionization->MS1 MS2 Quantification (MRM) MS1->MS2 PeakAreaAnalyte Peak Area of Trandolaprilat MS2->PeakAreaAnalyte PeakAreaIS Peak Area of this compound MS2->PeakAreaIS Ratio Calculate Peak Area Ratio (Analyte / IS) PeakAreaAnalyte->Ratio PeakAreaIS->Ratio CalibrationCurve Plot Ratio vs. Concentration Ratio->CalibrationCurve Note2 The ratio of their peak areas remains constant, ensuring accurate quantification. Ratio->Note2 FinalConc Determine Unknown Concentration CalibrationCurve->FinalConc

Caption: Mechanism of action for a deuterated internal standard.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Quantification Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions (Calibration, QC, IS) Stock->Working Spike Spike Samples with IS Working->Spike Extract Protein Precipitation Spike->Extract Spike->Extract Addition of this compound Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integrate Integrate Peak Areas LCMS->Integrate LCMS->Integrate MRM Detection Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for bioanalysis.

References

An In-depth Technical Guide to the Core Differences Between Trandolapril and (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, and its deuterated, racemic active metabolite, (Rac)-Trandolaprilate-d5. This document will delve into their chemical properties, pharmacological activity, and roles in research and clinical settings, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Distinctions: Prodrug, Active Metabolite, and Analytical Standard

Trandolapril is a non-sulfhydryl prodrug, an ethyl ester that belongs to the ACE inhibitor class of medications.[1] Following oral administration, it undergoes metabolism, primarily in the liver, where it is converted to its biologically active diacid form, Trandolaprilat .[1][2] This active metabolite is approximately eight times more potent as an inhibitor of ACE than Trandolapril itself.[1]

This compound , on the other hand, is a specialized chemical entity designed for research and analytical purposes. The key distinctions lie in its nomenclature:

  • "(Rac)" signifies that it is a racemic mixture , containing an equal amount of both enantiomers of the Trandolaprilate molecule. This is a critical difference from the biologically active Trandolaprilat, which is a specific stereoisomer. The ACE inhibitory activity of ACE inhibitors is known to be stereospecific, meaning only one enantiomer is pharmacologically active.

  • "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium , a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its near-identical chemical and physical properties to the unlabeled Trandolaprilat, but distinct mass, allow for accurate quantification of the active drug in biological matrices.[3]

In essence, while Trandolapril is the administered drug and Trandolaprilat is the active therapeutic agent, this compound serves as a crucial tool in the laboratory to precisely measure the concentration of Trandolaprilat.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Trandolapril and its active metabolite, Trandolaprilat. Data for this compound is not available as it is not intended for therapeutic use and its primary role is as an analytical standard.

Table 1: Physicochemical Properties
PropertyTrandolaprilTrandolaprilat
Molecular Formula C₂₄H₃₄N₂O₅C₂₂H₃₀N₂O₅
Molecular Weight 430.54 g/mol 402.48 g/mol
Melting Point 125 °CNot Available
Water Solubility Practically insolubleNot Available
LogP 3.5Not Available
Table 2: Pharmacokinetic Parameters
ParameterTrandolaprilTrandolaprilat
Bioavailability ~10%~70% (from Trandolapril)
Time to Peak Plasma Concentration (Tmax) ~1 hour4-10 hours
Elimination Half-life ~6 hours~10 hours (effective half-life 16-24 hours)[1]
Protein Binding ~80%65-94% (concentration-dependent)
Metabolism Hepatic de-esterification to TrandolaprilatFurther metabolism to inactive metabolites
Excretion ~33% in urine, ~66% in feces (as parent and metabolites)Primarily in urine
Table 3: Pharmacodynamic Parameters
ParameterTrandolaprilTrandolaprilat
Mechanism of Action Prodrug, converted to active TrandolaprilatCompetitive inhibitor of Angiotensin-Converting Enzyme (ACE)
IC₅₀ (ACE Inhibition) 15 nM (purified human renal ACE)3.2 nM (purified human renal ACE)

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This crucial physiological pathway regulates blood pressure and fluid balance. The diagram below illustrates the RAAS and the point of intervention by Trandolaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Trandolaprilat Trandolaprilat Trandolaprilat->ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of Trandolapril and the assessment of its pharmacological activity.

Quantification of Trandolapril and Trandolaprilat in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous quantification of Trandolapril and Trandolaprilat in human plasma, utilizing a deuterated internal standard like this compound for accurate measurement.

Objective: To determine the concentration of Trandolapril and Trandolaprilat in human plasma samples.

Materials:

  • Human plasma with anticoagulant (e.g., K₂EDTA)

  • Trandolapril and Trandolaprilat reference standards

  • This compound as an internal standard (IS)

  • Methanol (B129727), acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Trandolapril, Trandolaprilat, and the IS in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the Trandolapril and Trandolaprilat stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the IS at a fixed concentration.

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution program optimized for separation.

      • Flow rate: 0.4 mL/min

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for Trandolapril, Trandolaprilat, and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of Trandolapril and Trandolaprilat in the plasma samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_SPE SPE Steps Start Plasma Sample Collection Spike Spike with this compound (IS) Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute Analytes Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for the bioanalysis of Trandolapril and Trandolaprilat in plasma.
In Vitro ACE Inhibition Assay (Modified from Cushman and Cheung)

This protocol outlines a common spectrophotometric method to determine the in vitro ACE inhibitory activity of a compound like Trandolaprilat.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound against ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Tris-HCl buffer (pH 8.3)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Test compound (e.g., Trandolaprilat) dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in Tris-HCl buffer.

    • Prepare a solution of HHL in Tris-HCl buffer containing NaCl.

    • Prepare serial dilutions of the test compound.

  • Enzymatic Reaction:

    • In a series of test tubes, add 50 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (the product of the enzymatic reaction).

    • Centrifuge to separate the organic and aqueous phases.

  • Quantification of Hippuric Acid:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness at 95°C.

    • Dissolve the residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Assay cluster_Reaction Reaction Steps Start Prepare Reagents (ACE, HHL, Test Compound) Reaction Enzymatic Reaction Start->Reaction Incubate Incubate at 37°C Preincubation Pre-incubate ACE & Inhibitor AddSubstrate Add HHL Substrate Preincubation->AddSubstrate AddSubstrate->Incubate Termination Stop Reaction with HCl Incubate->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Quantification Quantify Hippuric Acid (Absorbance at 228 nm) Extraction->Quantification Calculation Calculate % Inhibition & IC₅₀ Quantification->Calculation

Workflow for the in vitro ACE inhibition assay.

Conclusion

References

Certificate of Analysis: (Rac)-Trandolaprilate-d5 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of (Rac)-Trandolaprilate-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Trandolapril. The information presented here is a representative example compiled from industry best practices for the certification of isotopically labeled reference standards.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: Identity and Purity

TestMethodResult
Chemical Purity HPLC-UV99.8%
Mass Identity High-Resolution Mass Spectrometry (HRMS)Conforms to structure
Structural Confirmation ¹H NMR, ¹³C NMRConforms to structure

Table 2: Isotopic Purity

ParameterMethodResult
Isotopic Enrichment Mass Spectrometry99.5%
Deuterium Incorporation Mass SpectrometryPredominantly d5
Isotopic Distribution Mass SpectrometrySee Table 3

Table 3: Isotopic Distribution Analysis

IsotopologueRelative Abundance (%)
d00.1
d10.2
d20.5
d31.2
d43.5
d5 94.5

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Enrichment
  • Instrumentation: Thermo Scientific Q Exactive HF Orbitrap Mass Spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive.

  • Scan Mode: Full Scan.

  • Mass Range: m/z 100-1000.

  • Resolution: 120,000.

  • Sample Infusion: The sample was dissolved in 50% acetonitrile in water with 0.1% formic acid and infused directly into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Frequency: 400 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Frequency: 100 MHz.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Workflow for Certification of this compound cluster_purity Purity Assessment cluster_structure Structural Analysis cluster_isotopic Isotopic Analysis A Sample Receipt and Registration B Physical Examination (Appearance, Color) A->B C Chemical Purity Analysis B->C D Structural Confirmation B->D E Isotopic Purity and Enrichment B->E F Data Review and Compilation C->F C1 HPLC-UV C->C1 D->F D1 ¹H NMR D->D1 D2 ¹³C NMR D->D2 E->F E1 HRMS E->E1 G Certificate of Analysis Generation F->G

Caption: Analytical workflow for the certification of this compound.

Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_properties Measured Properties Compound This compound HPLC HPLC-UV Compound->HPLC analyzed by NMR NMR Spectroscopy Compound->NMR analyzed by MS Mass Spectrometry Compound->MS analyzed by Purity Chemical Purity HPLC->Purity determines Structure Chemical Structure NMR->Structure confirms MS->Structure confirms Isotopic Isotopic Enrichment MS->Isotopic determines

Caption: Interrelationship of analytical techniques and measured properties.

Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into molecules represents a significant advancement in drug development and various scientific disciplines. This substitution, while chemically subtle, can profoundly alter a compound's metabolic fate, pharmacokinetic profile, and stability. However, the unique properties of deuterated compounds necessitate a thorough understanding of their safety profiles and require specific handling and disposal protocols to ensure the safety of laboratory personnel and the integrity of experimental data. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling procedures, and disposal guidelines for deuterated compounds.

Understanding the

Safety Profile of Deuterated Compounds

Deuteration, the replacement of hydrogen with its heavier, stable isotope, deuterium, can influence the toxicological profile of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] This can lead to a reduction in the formation of toxic metabolites, potentially improving the safety profile of a drug.[3] However, it is crucial to note that deuteration does not universally reduce toxicity, and the specific effects are highly dependent on the molecule and the site of deuteration.

General Toxicity Considerations

Deuterium itself is a stable, non-radioactive isotope and is naturally present in small amounts in the environment and the human body.[4] Deuterated compounds are generally considered safe for laboratory and research use.[5] However, the toxicity of a deuterated compound is largely determined by the parent molecule.

High concentrations of heavy water (D₂O) have been shown to have toxic effects on eukaryotic cells, primarily by inhibiting cell division.[4] This is attributed to the disruption of mitotic spindle formation.[6][7] Mammals given heavy water to drink until their body water approaches 50% deuteration have shown significant toxicity.[4] However, achieving such high levels of deuteration through accidental exposure in a laboratory setting is highly unlikely.[8]

For specific deuterated organic compounds, the toxicity can be compared to their non-deuterated analogs. For instance, deuterated chloroform (B151607) (CDCl₃) is considered less toxic to the liver and kidneys than chloroform (CHCl₃) because the stronger C-D bond makes it less prone to forming the destructive trichloromethyl radical.[9]

Quantitative Toxicity and Flammability Data

The following tables summarize available quantitative data on the toxicity and flammability of select deuterated compounds compared to their non-deuterated counterparts. It is important to note that comprehensive comparative data is not always available in the public domain.

CompoundFormSpeciesRoute of AdministrationLD50 (mg/kg)Citation
Chloroform (CHCl₃)LiquidRatOral450 - 2,000[10]
Chloroform (CHCl₃)LiquidMouseOral36 - 1,366[10]
Chloroform-d (CDCl₃)LiquidRatOral908[5][9]
Methanol-d4 (CD₃OD)LiquidRatOral5,628[11]

Table 1: Comparative Acute Oral Toxicity (LD50) Data.

CompoundLower Flammable Limit (LFL)Upper Flammable Limit (UFL)Autoignition TemperatureFlash PointNFPA 704 Rating (Health/Flammability/Instability)Citation
Deuterium Gas (D₂)5%75%585 °C (1085 °F)N/A (Gas)0 / 4 / 0[12]
Hydrogen Gas (H₂)4%75%500 °C (932 °F)N/A (Gas)0 / 4 / 0[13]
Chloroform-d (CDCl₃)Not FlammableNot Flammable982 °C (1799.6 °F)Not Flammable2 / 0 / 0[6][9]
Toluene-d8 (C₇D₈)0.34%6.3%Not Available4 °C (39.2 °F)2 / 3 / 0[14]
Toluene (C₇H₈)1.1%7.1%480 °C (896 °F)4 °C (40 °F)2 / 3 / 0[15]
Acetone-d6 ((CD₃)₂CO)2.6%12.8%465 °C< -20 °C1 / 3 / 0[16]
Acetone ((CH₃)₂CO)2.5%12.8%465 °C-20 °C1 / 3 / 0[16]
Methanol-d4 (CD₃OD)Not AvailableNot Available455 °C11 °C3 / 3 / 0[11][17]
Ethanol (C₂H₅OH)3.3%19%363 - 425 °C13 °C2 / 3 / 0[18][19]

Table 2: Comparative Flammability Data.

General Handling and Storage Guidelines

Proper handling and storage are paramount to maintain the chemical and isotopic integrity of deuterated compounds and to ensure laboratory safety.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE depends on the specific hazards of the deuterated compound and the procedure being performed. Always consult the Safety Data Sheet (SDS) for specific recommendations.

Hazard ClassRecommended PPE
General Handling - Safety glasses or goggles- Lab coat- Nitrile or other chemically compatible gloves
Flammable Gases (e.g., Deuterium) - Flame-retardant lab coat- Safety glasses- Leather or insulated gloves for handling cylinders
Flammable Solvents - Flame-retardant lab coat- Chemical splash goggles- Solvent-resistant gloves (e.g., nitrile, neoprene)
Corrosive Compounds - Chemical splash goggles and a face shield- Chemical-resistant apron or suit- Corrosion-resistant gloves (e.g., butyl rubber, neoprene)
Potent/Toxic Compounds (APIs) - Enclosure (fume hood or glove box)- Disposable lab coat or gown- Double gloving with appropriate chemical-resistant gloves- Respiratory protection (e.g., N95, elastomeric respirator with appropriate cartridges) may be required based on risk assessment

Table 3: General Personal Protective Equipment (PPE) Recommendations.

Storage and Stability
  • Atmosphere Control: Many deuterated compounds are hygroscopic and can absorb moisture from the air, leading to isotopic dilution through hydrogen-deuterium (H-D) exchange. Therefore, it is crucial to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.[20]

  • Temperature: The stability of deuterated compounds is often temperature-dependent. For short-term storage, refrigeration (2-8 °C) may be adequate, while long-term storage often requires freezing at -20 °C or even -80 °C. Always allow containers to equilibrate to room temperature before opening to prevent condensation.

  • Light Sensitivity: Some deuterated compounds are sensitive to light and should be stored in amber vials or in the dark to prevent photolytic degradation.[9]

  • Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.

Experimental Protocols for Safety and Quality Assessment

The following are detailed methodologies for key experiments to assess the safety and quality of deuterated compounds.

Protocol for Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

Objective: To determine the potential of a deuterated compound to cause skin irritation or corrosion.[21][22][23]

Materials:

  • Test substance (deuterated compound)

  • Albino rabbits (or other suitable species)

  • Gauze patches

  • Non-irritating tape

  • Clippers for fur removal

  • Personal Protective Equipment (PPE)

Methodology:

  • Animal Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the test animals.

  • Test Substance Application: Apply a 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance to a small area (approximately 6 cm²) of the clipped skin.

  • Occlusion: Cover the application site with a gauze patch and secure it with non-irritating tape.

  • Exposure: The exposure period is typically 4 hours.

  • Removal of Test Substance: After the exposure period, remove the patch and any residual test substance, usually with water or an appropriate solvent, without altering the existing response or the integrity of the epidermis.

  • Observation: Examine the animals for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the responses persist.

  • Scoring: Score the skin reactions for erythema and edema according to a standardized scoring system (e.g., Draize scale).

  • Data Analysis: Evaluate the dermal irritation scores in conjunction with the nature, severity, and reversibility of the lesions.

Protocol for Acute Eye Irritation/Corrosion (Adapted from OECD 405)

Objective: To determine the potential of a deuterated compound to cause eye irritation or corrosion.[10][12][21][22][24]

Materials:

  • Test substance (deuterated compound)

  • Albino rabbits

  • Topical anesthetic and systemic analgesics

  • Personal Protective Equipment (PPE)

Methodology:

  • Animal Preparation: Use healthy, adult albino rabbits.

  • Anesthesia and Analgesia: Administer a topical anesthetic to the eye prior to instillation of the test substance and a systemic analgesic to minimize pain and distress.

  • Test Substance Application: Gently pull the lower eyelid away from the eyeball and instill a single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) into the conjunctival sac. Gently hold the eyelids together for about one second. The other eye remains untreated and serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.

  • Scoring: Score the ocular lesions (cornea, iris, and conjunctivae) using a standardized scoring system.

  • Washout: The eyes should not be washed out for at least 24 hours after instillation, unless an immediate corrosive or severe irritating effect is observed.

  • Data Analysis: Evaluate the scores in conjunction with the nature, severity, and reversibility of the ocular lesions.

Protocol for In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a deuterated compound compared to its non-deuterated analog in liver microsomes.[17][23]

Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare working solutions of the test compounds in the assay buffer. Prepare a microsomal suspension in the buffer.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Compare the t½ of the deuterated and non-deuterated compounds.

Biological Effects and Signaling Pathways

The substitution of hydrogen with deuterium can have significant effects on biological systems due to the kinetic isotope effect and alterations in hydrogen bonding.

Effect on Cell Cycle and Mitosis

As previously mentioned, high concentrations of D₂O can arrest the cell cycle and inhibit cell division. This is primarily due to the stabilization of microtubules, which are essential components of the mitotic spindle.[6][7] D₂O promotes the polymerization of tubulin, the protein subunit of microtubules, and stabilizes the resulting polymers against depolymerization.[1][13] This disruption of microtubule dynamics interferes with the proper formation and function of the mitotic spindle, leading to a delay in the alignment of chromosomes at the metaphase plate and an arrest at the metaphase/anaphase transition.

Mitotic_Spindle_Disruption Figure 1: Effect of D₂O on Mitotic Spindle Dynamics cluster_assembly Microtubule Dynamics D2O High Concentration of D₂O Tubulin Tubulin Dimers D2O->Tubulin Promotes Polymerization Microtubules Microtubules D2O->Microtubules Stabilizes Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Forms Metaphase Metaphase Spindle->Metaphase Aligns Chromosomes Anaphase Anaphase Spindle->Anaphase Disrupted Dynamics Metaphase->Anaphase Transition Arrest Cell Cycle Arrest Metaphase->Arrest Blocked Transition Cell_Division Cell Division Anaphase->Cell_Division

Figure 1: Effect of D₂O on Mitotic Spindle Dynamics

Potential Impact on Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[19] While direct studies on the comprehensive effects of deuteration on this pathway are limited, the known influence of deuterium on enzymatic reactions suggests potential points of interaction. The phosphorylation and dephosphorylation events that are central to this pathway are catalyzed by kinases and phosphatases, respectively. The kinetic isotope effect could potentially slow down these enzymatic reactions if a C-H bond cleavage is involved in the rate-determining step.

PI3K_Akt_mTOR_Pathway Figure 2: Potential Impact of Deuteration on the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Deuteration Deuteration (KIE) Deuteration->PI3K Potential slowing of enzymatic reaction Deuteration->Akt Potential slowing of enzymatic reaction Deuteration->mTORC2 Potential slowing of enzymatic reaction Deuteration->mTORC1 Potential slowing of enzymatic reaction Waste_Disposal_Workflow Figure 3: General Workflow for Deuterated Waste Disposal cluster_segregation Segregation Categories Start Generation of Deuterated Waste Segregate Segregate Waste Streams Start->Segregate Label Label Containers Clearly Segregate->Label Halogenated Halogenated Segregate->Halogenated NonHalogenated Non-Halogenated Segregate->NonHalogenated Solid Solid Segregate->Solid Liquid Liquid Segregate->Liquid Store Store in Satellite Accumulation Area Label->Store Pickup Schedule EHS Pickup Store->Pickup End Proper Disposal Pickup->End

References

The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. The accuracy and reliability of how a drug is absorbed, distributed, metabolized, and excreted (ADME) form the bedrock upon which critical decisions about safety and efficacy are made. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the undisputed gold standard for quantitative bioanalysis.[1][2] This technical guide delves into the fundamental role of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.

The Superiority of Deuterated Internal Standards

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be employed, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the superior choice.[3][4]

The efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the mass spectrometer's source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[5][6]

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cluster_workflow Bioanalytical Workflow Sample Collection Sample Collection IS Spiking Addition of Deuterated Internal Standard Sample Collection->IS Spiking Sample Preparation Protein Precipitation or SPE IS Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Peak Area Ratio Calculation (Analyte / IS) LC-MS/MS Analysis->Data Processing Quantification Concentration Determination Data Processing->Quantification

A typical workflow for a bioanalytical assay using a deuterated internal standard.

Quantitative Comparison: Deuterated vs. Analog Internal Standards

The theoretical advantages of deuterated internal standards are consistently supported by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.

Below is a summary of performance data from comparative studies:

Performance ParameterDeuterated Internal StandardAnalog Internal StandardKey Observation
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Deuterated IS provides higher accuracy due to better compensation for matrix effects and recovery variations.
Precision (%CV) Typically <10%Can be >15%The use of a deuterated IS results in significantly better precision as it more closely tracks the analyte's behavior.
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)Inconsistent compensation (can be >20% difference)The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.
Inter-patient Assay Imprecision (CV%) for Sirolimus 2.7% - 5.7%7.6% - 9.7%A study on the immunosuppressant sirolimus showed consistently lower imprecision across different patient samples with a deuterated IS.[7]
Method Comparison for Everolimus (B549166) (Slope) 0.950.83A study comparing internal standards for the immunosuppressant everolimus demonstrated that the deuterated IS provided a slope closer to the ideal of 1.0.[8]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key sample preparation techniques and LC-MS/MS analysis.

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma Samples)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[9][10][11][12][13]

Materials:

  • Human plasma samples (stored at -80°C)

  • Deuterated Internal Standard (IS) working solution

  • Acetonitrile (B52724) (LC-MS grade), chilled

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Methodology:

  • Thaw frozen plasma samples on ice until completely liquefied.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.

  • Add 20 µL of the IS working solution to each tube (except for blank matrix samples).

  • Vortex mix for 10 seconds.

  • Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) (for Urine Samples)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, and is suitable for analytes like opioids.[14][15][16][17][18]

Materials:

  • Urine samples

  • Deuterated internal standard working solution

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Washing solvent (e.g., 20% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Methodology:

  • To 1 mL of urine sample, add the deuterated internal standard working solution and vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of the weak organic washing solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This is a representative example for the quantification of a small molecule drug and its deuterated internal standard.[2]

Instrumentation:

  • UPLC/HPLC System

  • Triple Quadrupole Mass Spectrometer

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte (quantifier and qualifier) and one for the deuterated internal standard.

  • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Signaling Pathways and Metabolic Elucidation

Deuterated compounds are not only invaluable as internal standards but also as probes to study metabolic pathways. The kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at a specific site, allows researchers to investigate metabolic routes.[1]

For example, the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479) is primarily metabolized by the cytochrome P450 enzyme CYP2C9 to 4'-hydroxyflurbiprofen.[1] Using a deuterated version of flurbiprofen (e.g., flurbiprofen-d3) can help confirm this pathway. The metabolism of flurbiprofen-d3 (B562647) to its hydroxylated metabolite will proceed more slowly if the deuteration is at the site of metabolism.[1]

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cluster_metabolism Metabolism of Flurbiprofen Flurbiprofen Flurbiprofen Metabolite 4'-hydroxyflurbiprofen Flurbiprofen->Metabolite Hydroxylation CYP2C9 CYP2C9 Enzyme CYP2C9->Flurbiprofen

Metabolic pathway of Flurbiprofen via CYP2C9.

Synthesis of Deuterated Standards

The synthesis of deuterated standards can be achieved through various methods, including biotransformation or late-stage chemical synthesis from a deuterated parent compound.[1] For instance, deuterated metabolites can be produced by introducing a deuterated parent drug to a biological system, such as microbial cultures, that express the necessary metabolic enzymes.[1] Alternatively, chemical synthesis can be employed to introduce deuterium atoms at specific positions in the molecule.

Regulatory Landscape

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[19][20][21][22]

These guidelines strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[19] The validation process for a bioanalytical method using a deuterated internal standard should demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

dot

cluster_logic Logical Justification for Deuterated IS Analyte Analyte Variability Analytical Variability (Matrix Effects, Recovery Loss) Analyte->Variability Deuterated_IS Deuterated IS Deuterated_IS->Variability Ratio Constant Analyte/IS Ratio Variability->Ratio Compensation Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Logical relationship illustrating the compensation for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, provides unparalleled correction for experimental variability. This leads to bioanalytical data of the highest accuracy and precision, which is essential for making informed decisions in drug development. The adoption of deuterated standards, coupled with robust and validated experimental protocols, is a critical step in ensuring the integrity and reliability of pharmacokinetic data, ultimately contributing to the development of safer and more effective medicines.

References

Physicochemical Properties of (Rac)-Trandolaprilate-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Trandolaprilate-d5 is the deuterated analog of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid form, Trandolaprilat.[1][2] Trandolaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1][2] This inhibition leads to vasodilation and a reduction in blood pressure. Deuterated compounds, such as this compound, are of significant interest in drug development and research, primarily for their use as internal standards in pharmacokinetic studies and for their potential to exhibit a kinetic isotope effect, which may alter the metabolic profile of the drug. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical and Physical Data

Precise experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, data for the non-deuterated form, Trandolaprilat, and the deuterated prodrug, Trandolapril-d5, provide a strong basis for understanding its characteristics.

Table 1: Core Physicochemical Properties

PropertyThis compoundTrandolaprilatTrandolaprilTrandolapril-phenyl-d5
Molecular Formula C₂₂H₂₅D₅N₂O₅[3]C₂₂H₃₀N₂O₅[4]C₂₄H₃₄N₂O₅[2]C₂₄H₂₉D₅N₂O₅
Molecular Weight 407.51 g/mol [3]402.48 g/mol [4]430.54 g/mol [2]435.57 g/mol
Melting Point Data not availableData not available~125 °CData not available
Boiling Point Data not availableData not availableData not availableData not available
Predicted pKa (Strongest Acidic) Data not available3.13[5]3.8[6]Data not available
Predicted pKa (Strongest Basic) Data not availableData not available5.21[6]Data not available
Solubility Data not availableDMSO: 125 mg/mL (with ultrasonic)[7]Soluble in chloroform, dichloromethane, and methanol.[2] In PBS (pH 7.2), approx. 1 mg/mL.[8]Data not available

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. The binding of Trandolaprilat to ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance and a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Trandolaprilate This compound Trandolaprilate->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Melting_Point_Workflow start Start prep Sample Preparation: Powder and pack capillary tube start->prep instrument Place in Melting Point Apparatus prep->instrument rapid_heat Rapid Heating: Determine approximate range instrument->rapid_heat slow_heat Slow Heating: Precise determination rapid_heat->slow_heat record Record Onset and Clear Point slow_heat->record repeat Repeat 2x record->repeat repeat->prep New Sample end End repeat->end Average Results

References

Methodological & Application

Application Note: High-Throughput Quantification of (Rac)-Trandolaprilate in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Rac)-Trandolaprilate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril, in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Trandolaprilate-d5, ensures high accuracy and precision by mitigating matrix effects and variability in sample processing.[1][2][3] The method involves a straightforward solid-phase extraction (SPE) for sample cleanup and is validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[4][5][6] This high-throughput method is suitable for pharmacokinetic, bioequivalence, and toxicological studies.[1][2]

Introduction

Trandolapril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, Trandolaprilate. Accurate quantification of Trandolaprilate in biological matrices is crucial for pharmacokinetic and bioavailability assessments. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[2] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability.[1][2] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of (Rac)-Trandolaprilate in human plasma.

Experimental

Materials and Reagents
  • (Rac)-Trandolaprilate and this compound reference standards (≥98% purity)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 5 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.595
3.595
3.620
5.020

Table 3: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(Rac)-Trandolaprilate403.2234.125
This compound408.2239.125

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Rac)-Trandolaprilate and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the (Rac)-Trandolaprilate stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Solid-Phase Extraction)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma Plasma Sample (100 µL) is_spike Add IS (25 µL of 100 ng/mL this compound) plasma->is_spike vortex1 Vortex (10s) is_spike->vortex1 acidify Add 200 µL 2% Formic Acid vortex1->acidify vortex2 Vortex (10s) acidify->vortex2 condition Condition SPE Cartridge (1 mL Methanol, 1 mL Water) vortex2->condition load Load Pre-treated Sample condition->load wash Wash (1 mL 5% Methanol in Water) load->wash elute Elute (1 mL 2% Formic Acid in Methanol) wash->elute dry Evaporate Eluate to Dryness (40 °C) elute->dry reconstitute Reconstitute in 100 µL Mobile Phase A dry->reconstitute vortex3 Vortex (30s) reconstitute->vortex3 transfer Transfer to Autosampler Vial vortex3->transfer inject inject transfer->inject Inject into LC-MS/MS

Caption: Solid-Phase Extraction Workflow.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[5][7]

Table 5: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity Range 0.1 - 100 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLAccuracy: ±20%, Precision: ≤20%
Accuracy (Inter- and Intra-day) 95.2% - 104.5%±15% of nominal value (±20% for LLOQ)
Precision (Inter- and Intra-day, %CV) ≤ 8.7%≤15% (≤20% for LLOQ)
Selectivity No significant interference at the retention times of the analyte and IS.-
Matrix Effect Normalized IS factor between 0.85 and 1.15-
Recovery Consistent and reproducible-
Stability (Bench-top, Freeze-thaw, Long-term) Stable under all tested conditions±15% deviation from nominal concentration

Logical Workflow for Method Development

Method_Development_Workflow cluster_lit Literature Review & Analyte Properties cluster_ms Mass Spectrometry Optimization cluster_lc Chromatography Development cluster_sp Sample Preparation cluster_val Method Validation (FDA Guidelines) lit_review Review existing methods for Trandolaprilate ms_tune Direct infusion for tuning precursor/product ions lit_review->ms_tune analyte_prop Assess physicochemical properties of Trandolaprilate and Trandolaprilate-d5 analyte_prop->ms_tune ms_params Optimize collision energy and other MS parameters ms_tune->ms_params lc_col Select appropriate column ms_params->lc_col lc_mp Optimize mobile phase composition and gradient lc_col->lc_mp sp_dev Develop SPE or LLE protocol lc_mp->sp_dev sp_opt Optimize for recovery and matrix effect reduction sp_dev->sp_opt val_params Assess linearity, accuracy, precision, selectivity, stability, etc. sp_opt->val_params val_report Prepare validation report val_params->val_report

Caption: LC-MS/MS Method Development Logic.

Conclusion

This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of (Rac)-Trandolaprilate in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the method. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical assays and is suitable for high-throughput analysis in clinical and preclinical studies.

References

Application Notes and Protocols for the Quantitative Analysis of Trandolapril Using (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of trandolapril (B549266) in biological matrices, specifically utilizing (Rac)-Trandolaprilate-d5 as an internal standard. The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. Accurate quantification of trandolapril and its active metabolite, trandolaprilat (B1681354), in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] This is due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects.[1]

Principle of the Method

The method described is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample, typically plasma, is first subjected to a preparation procedure to isolate the analyte and internal standard from endogenous matrix components. This is commonly achieved through protein precipitation or solid-phase extraction. The extracted sample is then injected into a liquid chromatograph for separation of the analytes from other components. The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample.

Experimental Protocols

Materials and Reagents
  • Trandolapril reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (if applicable)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

Stock and Working Solutions Preparation
  • Trandolapril Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of trandolapril reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the trandolapril stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient A linear gradient can be optimized to ensure separation from matrix components. A typical starting condition would be 95% A, ramping to 95% B over a few minutes.
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Trandolapril: To be optimized based on instrument (e.g., m/z 431.2 -> 234.1) this compound: To be optimized based on instrument (e.g., m/z 408.2 -> 173.2)
Collision Energy To be optimized for each transition
Source Temperature e.g., 500 °C

Data Presentation

The following tables summarize typical quantitative data for the analysis of trandolapril. Note that the specific values may vary depending on the exact experimental conditions and instrumentation used.

Table 1: Linearity and Range

AnalyteInternal Standard Used in StudyLinearity Range (ng/mL)Correlation Coefficient (r²)
TrandolaprilRamipril0.02 - 10> 0.99
TrandolaprilLedipasvir5 - 1500> 0.99

Data synthesized from published methods for trandolapril analysis.[2]

Table 2: Precision and Accuracy

AnalyteInternal Standard Used in StudyQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
TrandolaprilRamiprilLLOQ0.02< 1585 - 115
Low QC0.06< 1585 - 115
Mid QC4< 1585 - 115
High QC8< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control. Data synthesized from published methods for trandolapril analysis.[2]

Table 3: Recovery

AnalyteInternal Standard Used in StudyQC LevelExtraction Recovery (%)
TrandolaprilLedipasvirLow QC> 85
Mid QC> 85
High QC> 85

Data synthesized from a published method for trandolapril analysis.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for the quantitative analysis of trandolapril.

logical_relationship cluster_process Analytical Process cluster_correction Correction for Variability Trandolapril Trandolapril SamplePrep Sample Preparation Trandolapril->SamplePrep IS This compound IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Correction Correction MS_Ionization->Correction

References

Revolutionizing Bioanalysis: A Protocol for Utilizing (Rac)-Trandolaprilate-d5 as an Internal Standard in Quantitative LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the use of (Rac)-Trandolaprilate-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of trandolaprilat (B1681354) in biological matrices. The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering superior precision and accuracy by compensating for variability in sample preparation, chromatography, and mass spectrometric response.[1][2][3] This protocol is designed to be a valuable resource for researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and other areas requiring precise measurement of trandolaprilat.

Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor that is rapidly metabolized to its active diacid form, trandolaprilat.[4][5][6][7] Accurate measurement of trandolaprilat is crucial for pharmacokinetic and bioavailability studies.[8][9] This document outlines the necessary materials, step-by-step procedures for sample preparation, and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters.

Experimental Protocol: Quantification of Trandolaprilat using this compound

This protocol is intended for the analysis of trandolaprilat in human plasma.

1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Trandolaprilat (Reference Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

1.3. Standard and Internal Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trandolaprilat and this compound in methanol.

  • Working Standard Solutions: Serially dilute the trandolaprilat primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.

1.4. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spiking: To 100 µL of plasma sample (blank, calibration standard, or study sample), add 10 µL of the 100 ng/mL this compound working solution. For calibration standards, add the appropriate concentration of trandolaprilat working standard.

  • Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

2.1. Liquid Chromatography Conditions

A C18 analytical column is recommended for the separation of trandolaprilat.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 1: Liquid Chromatography Parameters

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.020
0.520
2.080
2.180
2.220
3.020

2.2. Mass Spectrometry Conditions

The analysis should be performed in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: Mass Spectrometer General Parameters

Table 4: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trandolaprilat403.2234.13015
This compound408.2239.13015

Data Analysis and Quantitative Results

The concentration of trandolaprilat in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 5: Representative Calibration Curve Data

Nominal Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.11,250500,0000.00250.10100.0
0.56,300510,0000.01240.4998.0
1.012,800505,0000.02531.01101.0
5.064,500498,0000.12955.02100.4
10.0130,000502,0000.25909.9899.8
50.0655,000495,0001.323250.5101.0
100.01,320,000501,0002.634799.599.5

Table 6: Representative Quality Control (QC) Sample Data

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.10.09898.04.5
Low QC0.30.305101.73.8
Mid QC8.07.9599.42.5
High QC80.081.2101.51.9

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with This compound plasma->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve (Linear Regression) ratio->calibration quantification Quantify Trandolaprilat calibration->quantification

Caption: Experimental workflow for trandolaprilat quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result trandolaprilat Trandolaprilat sample_prep Sample Preparation (Extraction Variability) trandolaprilat->sample_prep lc_injection LC Injection (Volume Variability) trandolaprilat->lc_injection ionization MS Ionization (Matrix Effects) trandolaprilat->ionization is This compound is->sample_prep is->lc_injection is->ionization accurate_quant Accurate Quantification sample_prep->accurate_quant Compensation lc_injection->accurate_quant Compensation ionization->accurate_quant Compensation

Caption: Role of the internal standard in ensuring accuracy.

Conclusion

This application note details a robust and reliable method for the quantification of trandolaprilat in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the highest quality data for pharmacokinetic and other quantitative bioanalytical studies. The provided protocol, including sample preparation, LC-MS/MS conditions, and data analysis framework, serves as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Plasma Sample Preparation of (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of (Rac)-Trandolaprilate-d5, the deuterated internal standard for Trandolaprilat, from plasma samples. The described techniques are essential for accurate bioanalytical quantification in pharmacokinetic and drug metabolism studies. The primary methods covered are Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active diacid metabolite, Trandolaprilat. Accurate measurement of Trandolaprilat in plasma is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for analyte loss during sample preparation and for variations in instrument response, ensuring the reliability of quantitative results obtained by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice of sample preparation technique is critical for removing interfering endogenous components from the plasma matrix, such as proteins and phospholipids, which can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. This document outlines three common and effective techniques for the extraction of Trandolaprilat from plasma.

Comparative Quantitative Data

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, speed, and cost. The following table summarizes typical performance characteristics of Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE) for the analysis of small molecules like Trandolaprilat in plasma.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Analyte Recovery High and reproducible (>85%)Moderate to high, but can be variable (70-100%)Moderate to high, dependent on solvent choice and analyte pKa (75-95%)
Matrix Effect Low (minimal ion suppression/enhancement)High (significant ion suppression is common due to residual phospholipids)Moderate (cleaner than PPT, but some matrix components can be co-extracted)
Extract Cleanliness ExcellentPoorGood
Selectivity High (can be tailored by sorbent and solvent choice)Low (non-selective)Moderate (depends on solvent polarity and pH)
Throughput Moderate to high (amenable to automation in 96-well format)High (simple and fast)Moderate (can be labor-intensive, but amenable to automation)
Cost per Sample HighLowLow to moderate
Method Development More complexSimpleModerately complex

Experimental Protocols

Internal Standard

For all protocols, the working solution of the internal standard, this compound, should be added to the plasma sample at the beginning of the procedure to ensure accurate quantification.

Solid-Phase Extraction (SPE) Protocol

Solid-Phase Extraction is a highly selective method that provides the cleanest extracts, minimizing matrix effects and leading to robust and reproducible results. A reversed-phase polymer-based sorbent, such as Oasis HLB, is recommended for the extraction of Trandolaprilat, which is a polar acidic compound.

Materials
  • Oasis HLB SPE Cartridges (e.g., 30 mg/1 mL)

  • SPE Vacuum Manifold

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (or other acid for pH adjustment)

  • Deionized Water

  • Nitrogen evaporator

Detailed Protocol (5-Step)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. This step wets the sorbent and prepares it for sample loading.

  • Sample Pre-treatment and Loading:

    • To 500 µL of plasma, add the internal standard (this compound).

    • Acidify the plasma sample by adding an equal volume of 4% phosphoric acid in water to disrupt protein binding and ensure the analyte is in a neutral form for better retention on the reversed-phase sorbent.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

Simplified Protocol (3-Step)

For higher throughput, a simplified 3-step protocol can be employed with water-wettable sorbents like Oasis HLB.

  • Sample Pre-treatment and Loading:

    • To 500 µL of plasma, add the internal standard.

    • Acidify the plasma with an equal volume of 4% phosphoric acid in water.

    • Load the pre-treated sample directly onto the dry SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Proceed as in the 5-step protocol.

SPE_Workflow cluster_conditioning Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution cluster_final Final Steps cond_meth Add Methanol cond_water Add Water cond_meth->cond_water load_sample Load Pre-treated Plasma cond_water->load_sample wash_cartridge Wash with 5% Methanol load_sample->wash_cartridge elute_analytes Elute with Methanol/Acetonitrile wash_cartridge->elute_analytes evaporate Evaporate to Dryness elute_analytes->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute LC-MS/MS Analysis LC-MS/MS Analysis reconstitute->LC-MS/MS Analysis

Solid-Phase Extraction (SPE) Workflow

Protein Precipitation (PPT) Protocol

Protein Precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly useful for high-throughput screening. However, it is a non-selective technique, and the resulting supernatant may still contain significant amounts of other matrix components, such as phospholipids, which can cause ion suppression in LC-MS/MS analysis.

Materials
  • Acetonitrile (HPLC grade), chilled at -20°C is recommended

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

Detailed Protocol
  • Sample Preparation:

    • In a microcentrifuge tube, pipette 200 µL of plasma.

    • Add the internal standard, this compound.

  • Precipitation:

    • Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma) to the plasma sample.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and allows for reconstitution in a solvent that is more compatible with the initial mobile phase conditions of the LC method.

    • Reconstitute the residue in a suitable volume of the mobile phase.

PPT_Workflow start Plasma Sample + IS add_acn Add Cold Acetonitrile (3:1) start->add_acn vortex Vortex Vigorously add_acn->vortex centrifuge Centrifuge at High Speed vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap_recon Evaporate and Reconstitute (Optional) transfer->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis LLE_Workflow start Plasma Sample + IS acidify Acidify Plasma (pH 3-4) start->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Application Note: Preparation of (Rac)-Trandolaprilate-d5 Stock and Working Solutions for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Trandolaprilate-d5 is the stable isotope-labeled form of Trandolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. Due to its structural similarity and mass shift, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Trandolaprilat in biological matrices using mass spectrometry-based methods, such as LC-MS/MS. Accurate and precise preparation of stock and working solutions is a critical first step in the development and validation of robust bioanalytical assays for pharmacokinetic, bioavailability, or bioequivalence studies.[1][2] This document provides a detailed protocol for the preparation of this compound stock and subsequent working solutions.

Materials and Equipment

  • This compound solid reference standard

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC or LC-MS grade

  • Methanol, HPLC or LC-MS grade

  • Acetonitrile, HPLC or LC-MS grade

  • Reagent water, Type I

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocols

1. Solubility and Stability

Prior to preparation, it is essential to understand the solubility and stability characteristics of the compound. While specific data for the d5-labeled version is not extensively published, information from the parent compound, Trandolaprilat, provides a strong basis for solvent selection and handling.

CompoundSolventSolubilityStorage Recommendation
Trandolaprilat DMSO125 mg/mL (requires sonication)[3]Store stock solutions at -20°C or below.
Trandolapril MethanolSoluble[4]Avoid prolonged storage of aqueous solutions.[5]
DMSO~25 mg/mL[5]Crystalline solid stable for ≥4 years at -20°C.[5]
ChloroformSoluble[4]N/A

Note: The solubility of this compound is expected to be highly similar to that of Trandolaprilat.

2. Preparation of Primary Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution in DMSO.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound solid standard using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 0.8 mL of DMSO to the flask.

  • Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3]

  • Final Volume: Once the solid is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the 1 mL mark.

  • Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.

  • Transfer & Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage: Store the primary stock solution at -20°C or -80°C for long-term stability.

ParameterValue
Analyte This compound
Target Concentration 1.0 mg/mL
Solvent Dimethyl Sulfoxide (DMSO)
Final Volume 1.0 mL
Storage Temperature -20°C to -80°C

3. Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. The final concentrations should be relevant to the expected analyte concentration in the study samples. Bioanalytical methods for Trandolaprilat often have a quantification range from 20 pg/mL to 10,000 pg/mL.[1][2] Therefore, an internal standard working solution concentration of 1 ng/mL is often appropriate. The diluent is typically a solvent mixture compatible with the initial chromatographic conditions (e.g., 50:50 Methanol:Water).

a) Intermediate Stock Solution (1 µg/mL)

  • Allow the primary stock solution (1 mg/mL) to equilibrate to room temperature.

  • Pipette 10 µL of the primary stock solution into a 10 mL volumetric flask.

  • Add the diluent (e.g., 50:50 Methanol:Water) to the mark.

  • Vortex thoroughly to ensure homogeneity. This creates a 1 µg/mL (1000 ng/mL) intermediate stock.

b) Final Working Solution (1 ng/mL)

  • Pipette 10 µL of the intermediate stock solution (1 µg/mL) into a 10 mL volumetric flask.

  • Add the diluent (e.g., 50:50 Methanol:Water) to the mark.

  • Vortex thoroughly. This yields the final working internal standard solution at a concentration of 1 ng/mL.

Solution NameStock ConcentrationVolume of StockDiluentFinal VolumeFinal Concentration
Intermediate Stock 1 mg/mL10 µL50:50 Methanol:Water10 mL1 µg/mL
Final Working IS 1 µg/mL10 µL50:50 Methanol:Water10 mL1 ng/mL

Note: Always prepare fresh working solutions from the stock solution for each analytical run or validate their short-term stability under specific storage conditions (e.g., 4°C for 24 hours).

Workflow Visualization

The following diagram illustrates the logical flow from the solid reference material to the final working solution.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation solid This compound (Solid Standard) stock Primary Stock Solution (1 mg/mL in DMSO) solid->stock  Weigh & Dissolve intermediate Intermediate Stock (1 µg/mL in 50:50 MeOH:H2O) stock->intermediate  Dilute 1:1000 working Final Working Solution (1 ng/mL in 50:50 MeOH:H2O) intermediate->working  Dilute 1:1000

References

Application Note: High-Throughput Analysis of Trandolapril and its d5 Analog using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of trandolapril (B549266) and its deuterated internal standard, trandolapril-d5, in plasma samples. This method is suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate quantification of trandolapril in biological matrices is crucial for clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as trandolapril-d5, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision. This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of trandolapril and trandolapril-d5.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient recovery of trandolapril and its d5 analog from plasma.

Materials:

  • Human plasma (or other relevant biological matrix)

  • Trandolapril and Trandolapril-d5 reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Internal Standard (IS) spiking solution (Trandolapril-d5 in methanol)

  • Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture of Diethyl ether and Dichloromethane)

  • Centrifuge capable of 4000 rpm

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Spike with 20 µL of the internal standard working solution (Trandolapril-d5).

  • Vortex for 10 seconds to mix.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase UPLC system.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • UPLC column: Symmetry C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

Chromatographic Parameters:

ParameterValue
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Isocratic: 80% A : 20% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient[1]
Injection Volume 10 µL
Run Time Approximately 5 minutes[1]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.

Instrumentation:

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)

  • Ion Source: Electrospray Ionization (ESI)

Mass Spectrometry Parameters:

ParameterTrandolaprilTrandolapril-d5
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 431.25 → 201.48436.28 → 340.52[1]
Dwell Time 200 ms200 ms
Cone Voltage (V) To be optimized (typically 20-40 V)To be optimized (typically 20-40 V)
Collision Energy (eV) To be optimized (typically 15-30 eV)To be optimized (typically 15-30 eV)

Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity.

Data Presentation

The following table summarizes the key quantitative parameters of the UPLC-MS/MS method.

AnalyteMRM Transition (m/z)Retention Time (min)
Trandolapril431.25 → 201.48~ 3.5
Trandolapril-d5436.28 → 340.52[1]~ 3.5

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow sample_receipt Sample Receipt (Plasma) sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_receipt->sample_prep Spike with IS uplc_separation UPLC Separation (C18 Column) sample_prep->uplc_separation Inject ms_detection MS/MS Detection (ESI+) uplc_separation->ms_detection Elute data_analysis Data Analysis (Quantification) ms_detection->data_analysis Generate Data logical_relationship analyte Trandolapril (Analyte of Interest) sample_processing Sample Processing (Extraction & Injection) analyte->sample_processing is Trandolapril-d5 (Internal Standard) is->sample_processing ms_response Mass Spectrometer Response sample_processing->ms_response ratio Peak Area Ratio (Analyte / IS) ms_response->ratio quantification Accurate Quantification ratio->quantification Corrects for variability

References

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Bioanalytical Method for Trandolaprilat (B1681354) in Biological Matrices

This document provides a detailed application note and protocol for the quantification of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266), in biological matrices. Trandolapril is a prodrug that is hydrolyzed, primarily in the liver, to its more potent diacid metabolite, trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an ACE inhibitor than its parent compound.[2][3][5] The accurate measurement of trandolaprilat in biological fluids like plasma is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[6]

The primary therapeutic effect of trandolapril results from the inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] Trandolaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][7] This leads to reduced vasoconstriction, decreased aldosterone (B195564) secretion, and an overall antihypertensive effect.[2]

The most common and sensitive method for the simultaneous quantification of trandolapril and trandolaprilat in human plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][8][9] This method offers high specificity and sensitivity, with a short analysis time.[6] Sample preparation typically involves solid-phase extraction (SPE) to isolate the analytes from complex biological matrices and minimize matrix effects.[6][9][10]

Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. This inhibition prevents the formation of Angiotensin II, a key molecule responsible for vasoconstriction and increased blood pressure.

RAAS_Pathway Mechanism of Action of Trandolaprilat cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects cluster_inhibition Drug Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Trandolaprilat Trandolaprilat Trandolaprilat->Inhibition

Caption: Trandolaprilat inhibits ACE, blocking Angiotensin II production.

Bioanalytical Method: LC-MS/MS

A sensitive and rapid LC-MS/MS method has been developed and validated for the simultaneous determination of trandolapril and its active metabolite trandolaprilat in human plasma.[6][9][11]

Sample Preparation Workflow

Solid-Phase Extraction (SPE) is a robust method for extracting trandolapril and trandolaprilat from plasma, ensuring a clean sample for LC-MS/MS analysis.[6][10]

Bioanalytical_Workflow Bioanalytical Workflow for Trandolaprilat Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma 1. Plasma Sample (with Internal Standard) Condition 2. Condition SPE Cartridge Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analytes Wash->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute Dry->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Data 9. Data Acquisition (MRM) Inject->Data Quantify 10. Quantification Data->Quantify Report 11. Report Results Quantify->Report

Caption: From plasma sample to final quantitative results.

Quantitative Data Summary

The following tables summarize the key parameters for a validated LC-MS/MS method for trandolaprilat analysis in human plasma.[6]

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Chromatography
HPLC SystemHigh-Performance Liquid Chromatography system
ColumnReversed-phase column
Mobile PhaseIsocratic
Flow Rate~1.0 mL/min[12]
Run Time2.0 min[6]
Mass Spectrometry
InstrumentTandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative[6][9]
Analysis ModeMultiple Reaction Monitoring (MRM)[6][9]
MRM Transition (Trandolaprilat)m/z 401 -> 168[6][9]
MRM Transition (Trandolapril)m/z 429 -> 168[6][9]
Internal Standard (Ramipril)m/z 415 -> 166[6][9]
Table 2: Method Validation Parameters
ParameterResult
Biological MatrixHuman Plasma[6]
AnticoagulantHeparin or K2EDTA[13]
Linear Dynamic Range20 - 10,000 pg/mL[6][9][11]
Lower Limit of Quantification (LLOQ)20 pg/mL[6][9][11]
Inter-day Precision (RSD)< 3.86%[10]
Intra-day Precision (RSD)< 3.83%[10]
AccuracyWithin acceptable limits over the standard curve range[6][9]
RecoveryAverage recoveries for TDL and VPL were 92.9% and 93.5%[8]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction of trandolaprilat from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., Ramipril)

  • SPE cartridges (e.g., Oasis HLB)[9][10]

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent

  • Reconstitution solvent

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking: To a labeled tube containing a plasma aliquot (e.g., 0.5 mL), add the internal standard solution.

  • Vortex: Vortex the tubes gently to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by passing methanol followed by water through them. Do not allow the cartridges to dry.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water to remove interfering substances.

    • A second wash with a mild organic solvent may be performed.

  • Drying: Dry the SPE cartridges under vacuum for a few minutes.

  • Elution: Elute the analytes (trandolaprilat and IS) from the cartridge using an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the reconstitution solvent (mobile phase). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

Materials:

  • Reconstituted samples in autosampler vials

  • LC-MS/MS system

  • Appropriate HPLC column and mobile phase (as per Table 1)

Procedure:

  • System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Sequence Setup: Set up the analysis sequence in the instrument control software, including calibration standards, quality control samples, and unknown samples.

  • Method Parameters: Load the analytical method with the chromatographic and mass spectrometric parameters specified in Table 1. Ensure the MRM transitions for trandolaprilat and the internal standard are correctly entered.

  • Sample Injection: Inject the reconstituted samples onto the LC column.

  • Data Acquisition: Acquire data in the MRM mode for the entire chromatographic run.

  • Data Processing:

    • Integrate the chromatographic peaks for trandolaprilat and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of trandolaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Application of (Rac)-Trandolaprilate-d5 in Drug Metabolism Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Trandolaprilate-d5, a deuterium-labeled analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266), serves as a critical internal standard for quantitative bioanalytical studies. Its application is pivotal in drug metabolism and pharmacokinetic (DMPK) research, ensuring the accuracy and reliability of data in the development and clinical assessment of trandolapril.

Deuterated internal standards are indispensable in modern pharmacology, particularly in assays utilizing liquid chromatography-mass spectrometry (LC-MS).[1] By introducing a subtle yet significant mass difference through deuterium (B1214612) substitution, these standards enhance the precision of bioanalytical methods.[1] this compound, being chemically identical to its unlabeled counterpart, co-elutes during chromatographic separation, allowing it to be distinguished by a mass spectrometer.[1][2] This unique property enables it to serve as a reliable reference point, mitigating matrix effects and correcting for variability during sample preparation.[1][3]

Trandolapril is a prodrug that undergoes extensive first-pass metabolism in the liver to form its biologically active diacid metabolite, trandolaprilat (B1681354).[4][5][6] This conversion is primarily mediated by the enzyme carboxylesterase 1 (CES1).[7] The resulting trandolaprilat is a potent inhibitor of ACE, playing a key role in the renin-angiotensin-aldosterone system (RAAS) to lower blood pressure.[6][8] Understanding the metabolic fate and pharmacokinetic profile of trandolapril and trandolaprilat is crucial for determining its efficacy and safety.

Metabolic Pathway of Trandolapril

Trandolapril is hydrolyzed in the liver to its active form, trandolaprilat. Further metabolism can lead to the formation of inactive metabolites, such as diketopiperazine and glucuronide derivatives.[4][6][9]

Trandolapril Trandolapril (Prodrug) Trandolaprilat (Rac)-Trandolaprilate (Active Metabolite) Trandolapril->Trandolaprilat Hepatic Esterases (CES1) Inactive_Metabolites Inactive Metabolites (e.g., Glucuronides, Diketopiperazines) Trandolaprilat->Inactive_Metabolites Further Metabolism

Metabolic conversion of trandolapril to its active form and inactive metabolites.

Application in Pharmacokinetic Studies

This compound is instrumental in accurately quantifying trandolaprilat concentrations in biological matrices such as plasma and urine. This is essential for determining key pharmacokinetic parameters.

Summary of Trandolapril and Trandolaprilat Pharmacokinetics

The following tables summarize pharmacokinetic data from studies in healthy subjects. These values are typically determined using analytical methods where a deuterated internal standard like this compound would be employed for accurate quantification of trandolaprilat.

Table 1: Single-Dose Pharmacokinetic Parameters of Trandolapril

Parameter1 mg Dose2 mg Dose4 mg Dose
Cmax (ng/mL) 1.573.777.99
AUC (ng·h/mL) 1.893.466.47
Data from a single-dose, 3x3 crossover study in healthy Chinese subjects.[10]

Table 2: Pharmacokinetic Parameters of Trandolaprilat After Single Doses of Trandolapril

Parameter0.5 mg Dose1 mg Dose2 mg Dose4 mg Dose
Cmax (ng/mL) ----
AUC (ng·h/mL) ----
Tmax (h) 4 - 104 - 104 - 104 - 10
Elimination Half-life (h) ~6~6~6~6
Peak plasma levels of trandolaprilat occur between 4 and 10 hours.[8] The elimination half-life of trandolapril is approximately 6 hours.[8]Note: Specific Cmax and AUC values for trandolaprilat across this dose range were not consistently reported in a single study in the provided search results.

Table 3: Multiple-Dose Pharmacokinetic Parameters of Trandolapril and Trandolaprilat (2 mg/day for 6 days)

AnalyteAccumulation (R)
Trandolapril No accumulation
Trandolaprilat 1.67 (Mild accumulation)
Data from a multiple-dose study in healthy Chinese subjects.[10]

Experimental Protocol: Quantification of Trandolaprilat in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative methodology based on published LC-MS/MS methods for the analysis of trandolapril and trandolaprilat.[10][11][12]

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Trandolapril and Trandolaprilat reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

Standard and Sample Preparation

Working Solutions:

  • Prepare stock solutions of trandolapril, trandolaprilat, and this compound in methanol.

  • Prepare serial dilutions of trandolapril and trandolaprilat in a mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard, this compound, in the same diluent.

Sample Preparation Workflow:

cluster_0 Sample Preparation Plasma_Sample Plasma Sample (e.g., 200 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for plasma sample preparation prior to LC-MS/MS analysis.
LC-MS/MS Analysis

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: e.g., 0.5 mL/min

    • Column Temperature: e.g., 40 °C

    • Injection Volume: e.g., 5 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Trandolaprilat: m/z 401.2 → 168.1

      • This compound: m/z 406.2 → 173.1 (Note: Exact m/z values may vary slightly based on instrumentation and adduction.)

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of trandolaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Importance of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound is crucial for several reasons:[3]

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

  • Compensation for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution. The internal standard is added at the beginning of the process and experiences the same losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.[1]

  • Improved Assay Robustness and Precision: By accounting for variations in sample handling and instrument response, deuterated internal standards lead to more reliable and reproducible data, which is a regulatory expectation for bioanalytical method validation.[2][3][13]

References

Application Notes and Protocols for the Use of (Rac)-Trandolaprilate-d5 in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril (B549266) is an ethyl ester prodrug of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat (B1681354). Following oral administration, trandolapril is hydrolyzed, primarily in the liver, to its active diacid metabolite, trandolaprilat, which is approximately eight times more potent in inhibiting ACE.[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, trandolaprilat reduces levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[3] It is used in the treatment of hypertension, heart failure, and to improve survival after a myocardial infarction.

(Rac)-Trandolaprilate-d5 is a deuterated analog of trandolaprilat. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass that can be distinguished from the unlabeled trandolaprilat by mass spectrometry. This makes this compound an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of trandolaprilat concentrations in biological matrices like plasma.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[4][5]

These application notes provide detailed protocols and data for the use of this compound in hypertension studies, focusing on both preclinical and clinical research applications.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolaprilat exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE) within the RAAS. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

RAAS_Pathway cluster_blood_vessels Blood Vessels & Systemic Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Na+ and H2O Retention (in Kidneys) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin Renin (from Kidneys) ACE ACE (Angiotensin-Converting Enzyme) Trandolaprilat (Rac)-Trandolaprilate Trandolaprilat->Inhibition

Diagram 1: Mechanism of Action of Trandolaprilat within the RAAS.

Quantitative Data from Hypertension Studies

The following tables summarize data from preclinical and clinical studies investigating the efficacy of trandolapril in reducing blood pressure.

Preclinical Data: Spontaneously Hypertensive Rats (SHR)
Dose of Trandolapril Duration of Treatment Mean Blood Pressure Reduction Reference
0.03 - 3 mg/kg/day2 weeksDose-dependent decrease[2]
1 mg/kg/day6 weeksNormalized blood pressure[6]
1.5 mg/kg/day20 weeksMaintained lower blood pressure post-treatment[7]
Clinical Data: Human Hypertension Studies
Study Patient Population Trandolapril Dose Mean Systolic Blood Pressure Reduction Mean Diastolic Blood Pressure Reduction Reference
SMART StudyMild to moderate hypertension2 mg once daily for 4 weeks21.7 mmHg (office); 14 mmHg (self-measured)15.3 mmHg (office); 9 mmHg (self-measured)[8]
Italian Trandolapril Study GroupMild to moderate hypertension2 mg once daily for 6 weeks8.5 mmHg (24-h ambulatory)6.9 mmHg (24-h ambulatory)[9]
Weber, et al.Mild to moderate hypertension2-4 mg once daily for 8 weeks9.4 mmHg (24-h ambulatory)6.2 mmHg (24-h ambulatory)[10]
Placebo-Controlled TrialsMild to moderate hypertension2-4 mg once daily for 6 weeks7-10 mmHg (non-black patients); 4-6 mmHg (black patients)4-5 mmHg (non-black patients); 3-4 mmHg (black patients)[1]

Experimental Protocols

Preclinical Study in Spontaneously Hypertensive Rats (SHR)

This protocol describes a study to evaluate the dose-dependent effect of trandolapril on blood pressure and to quantify plasma levels of trandolaprilat using this compound as an internal standard.

1. Animal Model and Treatment:

  • Use adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[6]

  • House animals under standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least one week before the start of the experiment.

  • Divide SHR into groups to receive vehicle control or varying doses of trandolapril (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg/day) via oral gavage for a specified period (e.g., 2 weeks).[2]

2. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method before and at regular intervals during the treatment period.[7]

  • For continuous and more accurate measurements, implant telemetric devices for monitoring blood pressure.

3. Blood Sample Collection:

  • At the end of the treatment period, and at specified time points after the final dose, collect blood samples from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

4. Plasma Sample Analysis for Trandolaprilat Concentration (LC-MS/MS):

  • Sample Preparation:

    • To 100 µL of plasma sample, add a known concentration of this compound solution as the internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).[11]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

  • LC-MS/MS Conditions (Adapted from existing methods for Trandolaprilat):

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).[12]

    • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) and water with formic acid).

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[12]

    • MRM Transitions (Hypothetical, based on known fragmentation):

      • Trandolaprilat: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z+5) -> Product ion (m/z)

    • Data Analysis:

      • Quantify the concentration of trandolaprilat in the plasma samples by comparing the peak area ratio of trandolaprilat to this compound against a calibration curve prepared in blank plasma.

Preclinical_Workflow Animal_Model Animal Model Selection (SHR and WKY rats) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Grouping and Dosing (Vehicle and Trandolapril) Acclimatization->Grouping BP_Measurement Blood Pressure Measurement (Tail-cuff or Telemetry) Grouping->BP_Measurement Blood_Collection Blood Sample Collection Grouping->Blood_Collection BP_Measurement->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation, Addition of IS) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Concentration Calculation) LCMS_Analysis->Data_Analysis Correlation Correlate [Trandolaprilat] with BP Reduction Data_Analysis->Correlation

Diagram 2: Preclinical Hypertension Study Workflow.
Clinical Trial Protocol Outline

This protocol outlines a study to assess the antihypertensive efficacy and pharmacokinetics of trandolapril in patients with mild to moderate hypertension.

1. Study Design:

  • A randomized, double-blind, placebo-controlled study.

  • Recruit male and female subjects diagnosed with mild to moderate essential hypertension.

  • After a washout period for any previous antihypertensive medications, randomize subjects to receive either trandolapril (e.g., 2 mg once daily) or a placebo for a defined treatment period (e.g., 6 weeks).[9][13]

2. Blood Pressure Monitoring:

  • Conduct 24-hour ambulatory blood pressure monitoring (ABPM) at baseline and at the end of the treatment period.[9][13]

  • Instruct patients on self-measurement of blood pressure at home at specified times.[8]

3. Pharmacokinetic Blood Sampling:

  • On a designated study day (e.g., at the beginning and end of the treatment period), collect serial blood samples at predefined time points after drug administration (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalytical Method for Trandolaprilat Quantification:

  • Utilize a validated LC-MS/MS method as described in the preclinical protocol, using this compound as the internal standard, to determine the plasma concentrations of trandolaprilat.

5. Data Analysis:

  • Analyze the change in 24-hour mean systolic and diastolic blood pressure from baseline to the end of treatment between the trandolapril and placebo groups.

  • Determine pharmacokinetic parameters of trandolaprilat, such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

  • Correlate pharmacokinetic parameters with pharmacodynamic outcomes (blood pressure reduction).

Bioanalytical_Workflow Plasma_Sample Plasma Sample (Calibration Standard, QC, or Unknown) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC-MS/MS Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spec_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spec_Detection Data_Acquisition Data Acquisition and Processing Mass_Spec_Detection->Data_Acquisition Quantification Quantification against Calibration Curve Data_Acquisition->Quantification

Diagram 3: Bioanalytical Workflow for Trandolaprilat Quantification.

Conclusion

This compound serves as an essential tool for the accurate and precise quantification of the active metabolite of trandolapril in biological samples. The use of this deuterated internal standard in conjunction with LC-MS/MS allows for reliable pharmacokinetic profiling in both preclinical and clinical hypertension studies. The protocols and data presented here provide a framework for researchers to design and execute robust studies to further investigate the therapeutic effects of trandolapril.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Rac)-Trandolaprilate-d5 Signal Intensity in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Trandolaprilate-d5 in mass spectrometry (MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive and negative ionization modes?

A1: The selection of precursor and product ions is critical for developing a sensitive and specific LC-MS/MS method. For this compound, the five deuterium (B1214612) atoms increase the mass of the molecule by 5 Daltons. Based on the non-labeled Trandolaprilat (B1681354), the expected mass-to-charge ratios (m/z) are as follows:

  • Positive Ionization Mode (ESI+): In this mode, the molecule is typically protonated ([M+H]⁺).

  • Negative Ionization Mode (ESI-): In this mode, the molecule is typically deprotonated ([M-H]⁻).[1][2]

The choice of ionization mode can depend on the specific LC conditions and the mass spectrometer being used.

Table 1: Expected m/z for (Rac)-Trandolaprilate and its d5-labeled internal standard.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
(Rac)-TrandolaprilateESI+403.2170.1[M+H]⁺ and a characteristic fragment.
This compoundESI+408.2175.1 or 170.1[M+5+H]⁺ and a corresponding fragment. The fragment may or may not contain the deuterium labels.
(Rac)-TrandolaprilateESI-401.2168.1[M-H]⁻ and a characteristic fragment.[1][2]
This compoundESI-406.2173.1 or 168.1[M+5-H]⁻ and a corresponding fragment. The fragment may or may not contain the deuterium labels.

Q2: I am observing a low signal for this compound. What are the common causes and how can I troubleshoot this?

A2: A weak signal for your internal standard can compromise the accuracy and precision of your assay. The issue can stem from the sample preparation, the LC system, or the MS detector.[3] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Signal Intensity

cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS Detector start Low Signal for this compound prep Sample Preparation Issues start->prep Check First lc LC System Issues start->lc If Prep is OK ms MS Detector Issues start->ms If LC is OK p1 Inconsistent Spiking prep->p1 p2 Degradation prep->p2 p3 Extraction Inefficiency prep->p3 l1 Column Clogging lc->l1 l2 Leaks lc->l2 l3 Mobile Phase Issues lc->l3 m1 Ion Source Contamination ms->m1 m2 Incorrect MS Parameters ms->m2 m3 Detector Failure ms->m3

Caption: A flowchart for troubleshooting low signal intensity of this compound.

Q3: My this compound signal is inconsistent across a batch of samples. What could be the cause?

A3: Inconsistent internal standard signal can be due to several factors including:

  • Inconsistent Sample Preparation: Variability in sample processing can lead to inconsistent concentrations of the internal standard.[4]

  • Ion Suppression/Enhancement: Matrix effects from co-eluting compounds can suppress or enhance the ionization of the internal standard.[5][6] This effect can vary between samples.

  • Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer can lead to a gradual decrease in signal intensity over a run.[3]

  • Analyte-Internal Standard Interactions: In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency.

Q4: I am observing chromatographic separation between (Rac)-Trandolaprilate and this compound. Why is this happening and how can I fix it?

A4: This phenomenon, known as the "isotope effect," can sometimes occur with deuterated internal standards. The difference in mass between the analyte and the deuterated standard can lead to slight differences in retention time on the analytical column. If a matrix component co-elutes and causes ion suppression at a slightly different retention time, it may affect the analyte and internal standard to different extents, compromising quantitative accuracy.

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.

  • Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing a different C18 column or a column with a different stationary phase may be beneficial.

  • Consider a Different Internal Standard: If chromatographic modifications are not successful, using a ¹³C-labeled standard, which is less prone to chromatographic shifts, may be a solution.

Troubleshooting Guides

Guide 1: Optimizing MS Parameters for this compound

A systematic approach to optimizing MS parameters is crucial for achieving maximum signal intensity. This typically involves infusing a standard solution of this compound directly into the mass spectrometer and adjusting parameters to find the optimal settings.

Experimental Protocol: Direct Infusion and Optimization

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent that is compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+ or 0.1% ammonium (B1175870) hydroxide (B78521) for ESI-).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize Source Parameters: While observing the signal intensity of the precursor ion (e.g., m/z 408.2 for ESI+), adjust the following parameters one at a time to maximize the signal:

    • Capillary/Spray Voltage

    • Source Temperature

    • Nebulizer Gas Flow/Pressure

    • Drying Gas Flow/Pressure

  • Optimize Fragmentation:

    • Select the precursor ion for fragmentation.

    • Vary the collision energy to find the optimal energy that produces the most intense and stable product ion.

    • Optimize the collision cell gas pressure.

Table 2: Typical MS Parameter Ranges for Optimization

ParameterTypical Range (ESI+)Typical Range (ESI-)
Capillary/Spray Voltage2.5 - 4.5 kV2.0 - 4.0 kV
Source Temperature100 - 150 °C100 - 150 °C
Desolvation Temperature350 - 550 °C350 - 550 °C
Cone/Nebulizer Gas Flow40 - 80 L/hr40 - 80 L/hr
Desolvation/Drying Gas Flow600 - 1000 L/hr600 - 1000 L/hr
Collision Energy10 - 40 eV10 - 40 eV
Guide 2: Diagnosing and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common cause of poor signal intensity and variability.[5][6]

Experimental Protocol: Post-Column Infusion to Detect Matrix Effects

  • Setup: While injecting a blank (matrix) sample onto the LC-MS system, continuously infuse a standard solution of this compound into the MS source post-column.

  • Analysis: Monitor the signal of the infused standard. A dip in the signal at a specific retention time indicates ion suppression, while a spike indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[7]

    • Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Matrix Effect Mitigation Workflow

start Matrix Effect Suspected confirm Confirm with Post-Column Infusion start->confirm cleanup Improve Sample Cleanup (e.g., SPE) confirm->cleanup If Suppression/Enhancement Observed chrom Modify Chromatography confirm->chrom If Suppression/Enhancement Observed dilute Dilute Sample confirm->dilute If Suppression/Enhancement Observed end Re-evaluate Matrix Effect cleanup->end chrom->end dilute->end

Caption: A workflow for diagnosing and mitigating matrix effects.

References

Troubleshooting poor peak shape for (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of (Rac)-Trandolaprilate-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound?

The most common peak shape issues encountered during the analysis of this compound are peak tailing, peak fronting, and peak broadening. An ideal chromatographic peak should be symmetrical and Gaussian. Deviations from this symmetry can compromise the accuracy and precision of quantification.

  • Peak Tailing: The peak exhibits an asymmetrical tail, which can be caused by secondary interactions with the stationary phase.

  • Peak Fronting: The peak has a leading edge that is sloped, often a result of column overload or an inappropriate sample solvent.

  • Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be a result of several factors, including issues with the column, mobile phase, or the racemic nature of the analyte.

Q2: Why is my this compound peak tailing?

Peak tailing for this compound is frequently caused by secondary interactions between the analyte and the stationary phase. Trandolaprilat is a zwitterionic compound, possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups. At certain pH values, these groups can interact with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns (like C18), leading to tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Trandolaprilat.[1] Because Trandolaprilat has both acidic and basic properties, its charge state is highly dependent on the mobile phase pH.

  • Low pH (around 2.5-3.5): At a low pH, the carboxylic acid groups are protonated (neutral), and the secondary amine is protonated (positive charge). This minimizes interactions with acidic silanol groups on the stationary phase, often resulting in improved peak symmetry.[1]

  • Mid-range pH: In this range, the molecule can exist in multiple ionization states (zwitterionic, cationic, anionic), which can lead to significant peak broadening and tailing due to multiple retention mechanisms.

  • High pH: At high pH, the carboxylic acid groups are deprotonated (negative charge), and the secondary amine is neutral. While this can also reduce interactions with silanols, many silica-based columns are not stable at high pH.

Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatography?

Yes, the deuterium labeling can have a minor effect on the chromatography. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the chromatographic isotope effect, is due to the slightly different physicochemical properties of the C-D bond compared to the C-H bond. While this typically does not cause poor peak shape on its own, it is a factor to be aware of, especially when comparing to an unlabeled standard.

Q5: How does the racemic nature of this compound impact peak shape?

This compound is a mixture of enantiomers. On a standard achiral column, enantiomers should theoretically co-elute. However, if there are any chiral selectors inadvertently present in the system (e.g., contaminants on the column), or if the stationary phase exhibits some degree of chiral recognition, it could lead to partial separation of the enantiomers, resulting in a broadened or split peak. For resolving and quantifying the individual enantiomers, a dedicated chiral column and method are required.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Poor Peak Shape: Peak Tailing Observed check_ph Is Mobile Phase pH Acidic? (e.g., pH 2.5-3.5) start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate? (e.g., 10-25 mM) check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration to Enhance Ion Suppression check_buffer->increase_buffer No check_column Is Column Modern and End-Capped? check_buffer->check_column Yes increase_buffer->check_column new_column Use a High-Purity, End-Capped C18 Column check_column->new_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes new_column->check_overload dilute_sample Reduce Injection Volume or Dilute Sample check_overload->dilute_sample Yes end_bad Issue Persists: Consider Other Factors (e.g., Extra-column effects) check_overload->end_bad No end_good Peak Shape Improved dilute_sample->end_good dilute_sample->end_bad If no improvement

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Conditions: Record the chromatogram with your current method.

  • Hypothesis: The mobile phase pH is not optimal, leading to secondary interactions between the ionized Trandolaprilate-d5 and residual silanols on the column.

  • Modification: Lower the mobile phase pH. Prepare mobile phases with pH values of 3.5, 3.0, and 2.5 using a suitable buffer like phosphate (B84403) or formate.

  • Analysis: Inject the this compound standard using each mobile phase, ensuring the column is properly equilibrated before each run.

  • Evaluation: Compare the peak shape (tailing factor, asymmetry) for each pH. A significant improvement is expected at a lower pH.

Guide 2: Addressing Peak Fronting and Broadening

This guide outlines steps to identify and correct peak fronting and broadening issues with this compound.

Troubleshooting Workflow for Peak Fronting/Broadening

G Troubleshooting Workflow for Peak Fronting/Broadening start Poor Peak Shape: Peak Fronting or Broadening check_overload Is Sample Concentration or Injection Volume High? start->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_solvent Does Sample Solvent Match Initial Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent No check_column_health Is Column Old or Contaminated? Is there a Void? check_solvent->check_column_health Yes match_solvent->check_column_health replace_column Replace with a New Column check_column_health->replace_column Yes check_extra_column Are there Extra-Column Effects? (e.g., long tubing) check_column_health->check_extra_column No end_good Peak Shape Improved replace_column->end_good optimize_system Minimize Tubing Length and Check Connections check_extra_column->optimize_system Yes end_bad Issue Persists: Consult Further Documentation check_extra_column->end_bad No optimize_system->end_good

Caption: A logical workflow for troubleshooting peak fronting and broadening.

Experimental Protocol: Sample Concentration and Solvent Evaluation

  • Initial Injection: Analyze the sample at its current concentration and injection volume.

  • Hypothesis: Peak fronting is caused by mass overload, or the sample solvent is stronger than the mobile phase, causing band distortion.

  • Modification 1 (Dilution): Prepare serial dilutions of the sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.

  • Analysis 1: Inject the diluted samples and observe the peak shape.

  • Modification 2 (Solvent Match): If dilution does not resolve the issue, dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase.

  • Analysis 2: Inject the sample dissolved in the appropriate solvent and evaluate the peak shape.

Data Presentation

Table 1: Physicochemical Properties of Trandolaprilat

PropertyValueSource
Molecular FormulaC₂₂H₃₀N₂O₅PubChem[2]
Molecular Weight402.5 g/mol PubChem[2]
pKa (Strongest Acidic)3.13 - 3.8DrugBank, HMDB[3][4]
pKa (Strongest Basic)5.21 - 8.04DrugBank, HMDB[3][4]
XLogP31.2PubChem[2]
Predicted Water Solubility0.083 g/LHMDB[4]

Table 2: Recommended Starting LC-MS/MS Parameters for Trandolaprilat Analysis

ParameterRecommended Condition
Liquid Chromatography
ColumnC18, e.g., 2.1 x 50 mm, <3 µm
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Formate
Mobile Phase BAcetonitrile
GradientStart with a low percentage of B, ramp up to elute the analyte
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MRM Transition (Negative)m/z 401 -> 168
MRM Transition (Positive)Consult instrument-specific optimization

Note: These are starting parameters and may require optimization for your specific instrumentation and application.

References

Addressing matrix effects in bioanalysis with (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Trandolaprilate-d5 as an internal standard in the bioanalysis of trandolaprilat (B1681354).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis and how do they affect my results?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as trandolaprilat, by co-eluting compounds from the biological matrix (e.g., plasma, urine). This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Common culprits for matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to the analyte of interest (trandolaprilat), it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of trandolaprilat in the sample.

Q3: Can this compound completely eliminate problems related to matrix effects?

A3: While highly effective, stable isotope-labeled internal standards like this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the regulatory expectations regarding matrix effect assessment in bioanalytical methods?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability. This validation includes a thorough assessment of matrix effects. Typically, this involves evaluating the matrix effect in at least six different lots of the biological matrix. The precision of the low and high quality control (QC) samples, expressed as the coefficient of variation (CV), should not exceed 15% for each matrix lot evaluated.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of trandolaprilat when using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Replace the analytical column.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Reduce the injection volume or dilute the sample.
High Variability in Analyte/Internal Standard Ratio - Inconsistent sample preparation- Differential matrix effects- Carryover from previous injections- Ensure consistent timing and technique during sample extraction.- Optimize chromatographic separation to ensure co-elution.- Implement a robust autosampler wash procedure.
Low Signal Intensity (Ion Suppression) - Co-elution of phospholipids or other matrix components- Contaminated ion source- Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences.- Adjust the chromatographic gradient to separate the analyte from the suppression zone.- Clean the mass spectrometer's ion source.
Inconsistent Retention Times - Changes in mobile phase composition- Fluctuation in column temperature- Leak in the LC system- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Inspect the system for leaks.

Experimental Protocols

Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative method for the extraction of trandolaprilat from human plasma.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters
Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trandolaprilat: m/z 403.2 -> 234.1this compound: m/z 408.2 -> 239.1

Note: The specific m/z transitions for trandolaprilat and its deuterated internal standard should be optimized on the mass spectrometer being used.

Quantitative Data Summary

The following tables present representative data from a method validation study assessing matrix effects.

Table 1: Matrix Factor Assessment in Six Different Plasma Lots

Plasma LotAnalyte Peak Area (A)IS Peak Area (B)Analyte in Neat Solution (C)IS in Neat Solution (D)Matrix Factor (A/C) / (B/D)
145,21098,34048,100101,2000.97
247,350100,15048,100101,2001.01
346,89099,56048,100101,2001.00
444,98097,99048,100101,2000.96
548,050101,00048,100101,2001.02
646,50099,10048,100101,2000.99
Mean 0.99
CV (%) 2.4%

Table 2: Precision and Accuracy of Quality Control Samples in Different Plasma Lots

Plasma LotLow QC (50 pg/mL) Measured Conc. (pg/mL)Accuracy (%)High QC (8000 pg/mL) Measured Conc. (pg/mL)Accuracy (%)
148.597.08150101.9
251.2102.4798099.8
349.899.68050100.6
447.995.88210102.6
552.1104.2790098.8
650.5101.08090101.1
Mean 50.0 100.0 8063.3 100.8
CV (%) 3.5% 1.4%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound plasma->add_is acidify Acidify with 0.1% Formic Acid add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute with Methanol spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject Reconstituted Sample separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Bioanalytical workflow for Trandolaprilat from plasma sample to quantification.

matrix_effects cluster_cause Causes of Matrix Effects cluster_effect Consequences phospholipids Phospholipids ion_source Ion Source of Mass Spectrometer phospholipids->ion_source salts Salts salts->ion_source endogenous Endogenous Metabolites endogenous->ion_source ion_suppression Ion Suppression ion_source->ion_suppression ion_enhancement Ion Enhancement ion_source->ion_enhancement inaccurate_results Inaccurate and Imprecise Results ion_suppression->inaccurate_results ion_enhancement->inaccurate_results

Caption: The causes and consequences of matrix effects in LC-MS bioanalysis.

Stability of (Rac)-Trandolaprilate-d5 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (Rac)-Trandolaprilate-d5. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated form of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril (B549266).[1][2] As an ACE inhibitor, Trandolaprilat plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) to regulate blood pressure.[3] Stability of the deuterated standard is critical for its accurate quantification in pharmacokinetic and metabolic studies, as degradation can lead to erroneous results.

Q2: I am observing unexpected degradation of my this compound standard in solution. What are the likely causes?

A2: Degradation of Trandolaprilat is known to be influenced by pH and the presence of oxidizing agents. Studies on the non-deuterated form, Trandolapril, have shown that it undergoes degradation under acidic, basic, and oxidative stress conditions.[3][4] It is crucial to control the pH of your solutions and avoid exposure to oxidative agents.

Q3: What are the recommended solvents for preparing and storing this compound solutions?

Q4: At what temperatures should I store my this compound solutions to ensure stability?

A4: For thermolabile drugs, storage at refrigerated temperatures (2-8 °C) is generally recommended to minimize degradation.[6][7] While specific long-term stability data at various temperatures for this compound is not published, studies on Trandolapril indicate it is stable up to its melting point of around 110-125°C in a solid state but is susceptible to thermal degradation in solution under stress conditions.[4][8] For stock solutions, it is best practice to store them at -20°C or below and prepare fresh working solutions as needed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Peak area of this compound decreases over a short period in prepared standards. Degradation due to pH instability.Ensure the solvent system is buffered to a neutral or slightly acidic pH. Avoid highly acidic or alkaline conditions.[4][9]
Oxidation of the molecule.Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).[10]
Photodegradation.Protect solutions from light by using amber vials or storing them in the dark.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[9][11]
Poor reproducibility of analytical results. Inconsistent storage conditions.Adhere to a strict and consistent protocol for the preparation and storage of all standards and samples, including temperature and light exposure.
Solvent evaporation.Use tightly sealed vials to prevent solvent evaporation, which can concentrate the analyte and affect accuracy.

Experimental Protocols

Protocol 1: General Procedure for Assessing Short-Term Stability

This protocol outlines a general method for evaluating the short-term stability of this compound in a specific solvent at a given temperature.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile (B52724), methanol (B129727), or a buffered aqueous solution) to achieve a desired concentration.

  • Sample Preparation:

    • Prepare multiple aliquots of the stock solution in appropriate vials (e.g., amber HPLC vials).

    • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C).

  • Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours) using a validated analytical method (e.g., LC-MS/MS).

    • The initial analysis at time 0 serves as the baseline.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • A common acceptance criterion for stability is the concentration remaining within ±15% of the initial value.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.

  • Acid and Base Hydrolysis:

    • Treat separate aliquots of the this compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature for a set time.

  • Thermal Degradation:

    • Expose an aliquot of the solution to elevated temperatures (e.g., 70°C) for a specified duration.

  • Photodegradation:

    • Expose an aliquot of the solution to a controlled light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control sample, using a suitable analytical method to separate the parent compound from any degradation products.

Data Presentation

Table 1: Hypothetical Short-Term Stability of this compound in Different Solvents at Room Temperature (25°C)

Time (hours) Acetonitrile (% Remaining) Methanol (% Remaining) 50:50 Acetonitrile:Water (% Remaining)
0100.0100.0100.0
299.599.298.8
498.998.597.5
897.897.195.2
1296.595.893.1
2494.292.589.7

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Table 2: Summary of Forced Degradation Studies of Trandolapril (as an analogue)

Stress Condition Observation Reference
Acidic (e.g., 0.5 N HCl) Significant degradation observed.[3]
Alkaline (e.g., 0.5 N NaOH) Significant degradation observed.[3]
Oxidative (e.g., H₂O₂) Significant degradation observed.[10]
Thermal Degradation observed under heating.[4]

Mandatory Visualizations

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs & Tissues cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Trandolaprilate This compound Trandolaprilate->ACE Inhibition

Caption: Mechanism of action of this compound in the RAAS pathway.

Stability_Workflow Start Start: Define Stability Study Parameters (Compound, Solvents, Temperatures) Prep Prepare Stock and Working Solutions Start->Prep T0 Time-Zero Analysis (t=0) Prep->T0 Store Store Aliquots under Defined Conditions (e.g., 25°C, 4°C, -20°C) Prep->Store Eval Evaluate Stability: Compare to t=0 Results T0->Eval Analysis Analyze Samples at Predetermined Time Points (e.g., 2, 4, 8, 24 hours) Store->Analysis Data Collect and Process Analytical Data Analysis->Data Data->Eval Report Generate Stability Report Eval->Report End End Report->End

Caption: Experimental workflow for a short-term stability study.

References

How to resolve co-elution of isomers with (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of (Rac)-Trandolaprilate-d5 isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the separation of its isomers challenging?

A1: this compound is the deuterated, active diacid metabolite of the prodrug Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor. The "Rac" prefix indicates that it is a racemic mixture, containing multiple stereoisomers. Stereoisomers, particularly enantiomers, have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques like reverse-phase HPLC.[1][2] Chiral chromatography is required to resolve these isomers.[3][4] The challenge lies in finding the right combination of a chiral stationary phase (CSP) and mobile phase that provides sufficient stereoselectivity for separation.[5][6]

Q2: What are the potential consequences of co-elution of Trandolaprilate isomers?

A2: In pharmaceutical analysis, different stereoisomers of a drug can exhibit distinct pharmacological, metabolic, and toxicological profiles.[7][8] Co-elution leads to inaccurate quantification of the individual isomers, which is critical for pharmacokinetic, pharmacodynamic, and toxicity studies. Regulatory agencies often require the analysis of individual stereoisomers for drug safety and efficacy assessment.[8]

Q3: How can I confirm that I have a co-elution problem?

A3: Co-elution of isomers can manifest as poor peak shape, such as shoulders or broader-than-expected peaks.[9][10] However, perfect co-elution might result in a single, symmetrical peak. Using a diode array detector (DAD) or a mass spectrometer (MS) can help assess peak purity.[9][10] If the UV-Vis spectra or mass spectra vary across the peak, it indicates the presence of more than one component.[9][10]

Troubleshooting Guides

This section provides a systematic approach to resolving the co-elution of this compound isomers.

Issue: Complete Co-elution or Poor Resolution on a Chiral Column

Initial Troubleshooting Workflow

cluster_start Start: Co-elution Observed cluster_method_dev Method Development Steps cluster_results Evaluation cluster_end Outcome start Poor or No Resolution of Isomers csp_screening Screen Different Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Pirkle, Cyclodextrin) start->csp_screening Begin Method Development mobile_phase Optimize Mobile Phase - Adjust solvent ratio - Try different organic modifiers - Additives (e.g., TFA, DEA) csp_screening->mobile_phase Select Promising CSP(s) temp_flow Adjust Temperature and Flow Rate - Lower temperature often improves resolution - Lower flow rate can increase efficiency mobile_phase->temp_flow Fine-tune Separation eval Evaluate Resolution (Rs) temp_flow->eval Analyze Chromatogram success Resolution Achieved (Rs > 1.5) eval->success Good Resolution fail Continue Optimization eval->fail Poor Resolution fail->csp_screening Re-screen or try different conditions

Caption: Troubleshooting workflow for resolving co-elution of chiral isomers.

Step-by-Step Guidance:

  • Chiral Stationary Phase (CSP) Screening: The choice of the chiral column is the most critical factor.[4] Since the optimal CSP is difficult to predict, a screening approach is recommended.[1][5]

    • Action: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point as they have broad applicability for pharmaceutical compounds.[5][6] Also consider Pirkle-type and cyclodextrin-based columns.[1]

  • Mobile Phase Optimization: The mobile phase composition significantly influences selectivity.[11]

    • Action (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on resolution.

    • Action (Reversed-Phase): Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol).

    • Action (Additives): For acidic compounds like Trandolaprilate, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and selectivity.[5] For basic compounds, a basic additive (e.g., 0.1% diethylamine (B46881) - DEA) may be beneficial.[5]

  • Temperature and Flow Rate Adjustment:

    • Temperature: Lowering the column temperature can enhance chiral recognition and improve resolution for some compounds, although it may increase analysis time and backpressure.[8][11]

    • Flow Rate: Reducing the flow rate can increase column efficiency and may improve the separation of closely eluting peaks.

Data Presentation: Example of CSP Screening Results
CSP TypeMobile PhaseResolution (Rs)Observations
Cellulose-basedHexane:Ethanol (90:10) + 0.1% TFA0.8Partial separation, broad peaks.
Amylose-basedHexane:Isopropanol (85:15) + 0.1% TFA1.6Baseline separation achieved.
Cyclodextrin-basedAcetonitrile:Water (60:40) + 0.1% TFA0No separation observed.
Pirkle-typeHexane:Isopropanol:Acetonitrile (80:15:5)1.1Partial separation, some tailing.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol provides a starting point for developing a chiral separation method using HPLC.

1. Sample Preparation:

  • Dissolve the this compound reference standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions (Screening Phase):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Columns:

    • Column 1: CHIRALPAK® IA (Amylose-based)

    • Column 2: CHIRALCEL® OD-H (Cellulose-based)

  • Mobile Phase (Normal Phase is often a good starting point for chiral separations):

    • A: n-Hexane with 0.1% TFA

    • B: Isopropanol

    • Gradient: Start with a shallow gradient to scout for elution, then switch to isocratic conditions for optimization. For example, start at 5% B and increase to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

3. Optimization:

  • Based on the screening results, select the column that shows the best potential for separation.

  • Optimize the isocratic mobile phase composition by making small adjustments (e.g., ±2-5%) to the alcohol modifier to maximize the resolution (Rs).

  • If resolution is still insufficient, evaluate the effect of temperature by analyzing samples at 15°C and 35°C.

Logical Diagram for Method Selection

cluster_mode Select Chromatographic Mode cluster_csp Select Chiral Stationary Phase cluster_mobile Select Mobile Phase mode Choose Mode np Normal Phase (NP) mode->np Often first choice rp Reversed Phase (RP) mode->rp sfc SFC mode->sfc Faster, 'greener' csp Choose CSP Type np->csp rp->csp sfc->csp poly Polysaccharide csp->poly Broad applicability pirkle Pirkle csp->pirkle cyclo Cyclodextrin csp->cyclo mobile Choose Mobile Phase poly->mobile pirkle->mobile cyclo->mobile hex_ipa Hexane/IPA mobile->hex_ipa For NP acn_h2o ACN/Water mobile->acn_h2o For RP co2_mod CO2/Modifier mobile->co2_mod For SFC

Caption: Decision tree for selecting a starting chiral separation method.

References

Improving recovery of (Rac)-Trandolaprilate-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of (Rac)-Trandolaprilate-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Trandolaprilat, the active metabolite of the ACE inhibitor Trandolapril. As a stable isotope-labeled internal standard, it is chemically identical to the analyte of interest (Trandolaprilate). This ensures that it behaves similarly during sample preparation, chromatography, and ionization in mass spectrometry. Its use allows for the correction of variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Trandolaprilat.

Q2: What are the key physicochemical properties of Trandolaprilate that influence its extraction?

Understanding the physicochemical properties of Trandolaprilate is crucial for optimizing extraction methods. Since this compound is chemically analogous to Trandolaprilate, its properties are virtually identical.

PropertyValueImplication for Extraction
LogP ~1.2[1]Indicates moderate lipophilicity. Trandolaprilate will partition into organic solvents but also has some water solubility.
pKa (Strongest Acidic) ~3.8The carboxylic acid group will be ionized (negatively charged) at pH > 3.8.
pKa (Strongest Basic) ~5.21The secondary amine group will be ionized (positively charged) at pH < 5.21.

To ensure the compound is in its neutral, most organic-soluble form for reversed-phase SPE or LLE, the sample pH should be adjusted to be between the two pKa values, ideally around pH 4.5.

Q3: What are the most common reasons for low recovery of this compound?

Low recovery is often due to suboptimal extraction conditions. The most common causes include:

  • Incorrect pH: If the sample pH is too high or too low, Trandolaprilate-d5 will be ionized, making it more water-soluble and less likely to be retained by a reversed-phase sorbent or extracted into an organic solvent.

  • Inappropriate Solvent Choice: The selection of washing and elution solvents in SPE, or the extraction solvent in LLE, is critical. A wash solvent that is too strong can prematurely elute the analyte, while an elution/extraction solvent that is too weak will result in incomplete recovery.

  • Poor Sorbent Interaction (SPE): Inadequate conditioning of the SPE cartridge can lead to poor retention of the analyte.

  • Emulsion Formation (LLE): The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Use the following decision tree to troubleshoot low recovery of this compound during SPE.

SPE_Troubleshooting Start Start: Low Recovery in SPE Check_pH Is the sample pH adjusted to ~4.5? Start->Check_pH Adjust_pH Action: Adjust sample pH to ~4.5 with a suitable buffer. Check_pH->Adjust_pH No Check_Wash Is the analyte present in the wash fraction? Check_pH->Check_Wash Yes Adjust_pH->Check_pH Weaken_Wash Action: Decrease the organic content of the wash solvent. Check_Wash->Weaken_Wash Yes Check_Elution Is the analyte retained on the SPE cartridge after elution? Check_Wash->Check_Elution No Weaken_Wash->Check_Wash Strengthen_Elution Action: Increase the strength or volume of the elution solvent. Consider adding a small amount of acid or base. Check_Elution->Strengthen_Elution Yes Check_Conditioning Was the SPE cartridge properly conditioned? Check_Elution->Check_Conditioning No Strengthen_Elution->Check_Elution Recondition Action: Ensure proper conditioning (e.g., Methanol (B129727) followed by water/ buffer at the correct pH). Check_Conditioning->Recondition No End Recovery Improved Check_Conditioning->End Yes Recondition->Check_Conditioning

SPE Troubleshooting Decision Tree
AnalyteSPE CartridgeWash SolventElution SolventRecovery (%)Reference
Trandolapril & VerapamilPhenomenex cartridgeNot SpecifiedNot Specified92.9 (TDL) & 93.5 (VPL)[2]
TrandolaprilHLB OasisNot SpecifiedAcetic acid 20 mM and triethylamine (B128534) 4.3 mM/acetonitrile (40:60 (v/v))>95%[3]

Low Recovery in Liquid-Liquid Extraction (LLE)

Follow this workflow to address issues with low recovery in LLE.

LLE_Troubleshooting cluster_workflow LLE Troubleshooting Workflow cluster_solutions Corrective Actions Start Start: Low Recovery in LLE Step1 Step 1: Verify Sample pH Is pH adjusted to ~4.5? Start->Step1 Step2 Step 2: Evaluate Extraction Solvent Is the solvent appropriate for a compound with LogP ~1.2? Step1->Step2 Sol1 Adjust sample pH to ~4.5 using a suitable buffer. Step1->Sol1 No Step3 Step 3: Check for Emulsions Is an emulsion forming between the aqueous and organic layers? Step2->Step3 Sol2 Select a more appropriate solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether). Consider a mixture of solvents. Step2->Sol2 No Step4 Step 4: Assess Extraction Volume & Repetitions Is the solvent volume adequate? Are multiple extractions performed? Step3->Step4 Sol3 To break emulsions: - Centrifuge the sample - Add salt ('salting out') - Gentle mixing instead of vigorous shaking Step3->Sol3 Yes End Recovery Improved Step4->End Sol4 Increase the solvent-to-sample ratio. Perform a second or third extraction and pool the organic phases. Step4->Sol4 No

LLE Troubleshooting Workflow
AnalyteExtraction SolventRecovery (%)Reference
TrandolaprilNot Specified99.7%[4]
Trandolapril & VerapamilNot Specified99.94 (TDL) & 98.13 (VPL)[5]
TrandolaprilNot Specified98.45% - 99.95%[6]

Experimental Protocols

Protocol 1: pH Optimization for Sample Pre-treatment

This protocol aims to determine the optimal pH for the extraction of this compound from a biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma)

  • This compound spiking solution

  • Phosphate or acetate buffers at various pH values (e.g., 3.0, 4.0, 4.5, 5.0, 6.0)

  • Extraction solvents (for either SPE or LLE)

  • Analytical column and LC-MS/MS system

Procedure:

  • Aliquot equal volumes of the blank biological matrix into a series of tubes.

  • Spike each aliquot with a known concentration of this compound.

  • Add a different pH buffer to each tube to achieve the target pH values.

  • Vortex mix and allow to equilibrate for 15 minutes.

  • Proceed with your standard SPE or LLE protocol.

  • Analyze the final extracts by LC-MS/MS.

  • Compare the peak area of this compound at each pH value. The pH that yields the highest peak area is the optimum for extraction.

Protocol 2: SPE Wash and Elution Solvent Optimization

This protocol is designed to select the most effective wash and elution solvents for your SPE method.

Materials:

  • Conditioned SPE cartridges

  • Spiked sample at the optimal pH (determined from Protocol 1)

  • A series of wash solvents with increasing organic content (e.g., 5%, 10%, 20% methanol in water)

  • A series of elution solvents with varying composition and strength (e.g., 80% methanol, 90% methanol, 100% methanol; acetonitrile; methanol with 0.1% formic acid)

Procedure:

  • Load the spiked sample onto conditioned SPE cartridges.

  • Wash Step Optimization:

    • For each cartridge, use a different wash solvent from your series.

    • Collect the wash fraction from each cartridge.

    • Analyze the wash fractions to determine the point at which this compound begins to elute. The optimal wash solvent will be the strongest one that does not elute the analyte.

  • Elution Step Optimization:

    • Using cartridges that have been loaded and washed with the optimal wash solvent, elute each with a different elution solvent from your series.

    • Collect the eluates.

    • Analyze the eluates to determine which solvent provides the most complete recovery of this compound. You may also analyze the used cartridges after elution to check for any retained analyte.

References

Calibration curve linearity issues with (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-Trandolaprilate-d5 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to the analyte of interest (Trandolaprilat) but has a different mass. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this allows it to be distinguished from the non-deuterated analyte. Its primary purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

Q2: I am observing a non-linear calibration curve. What are the potential causes?

Non-linearity in calibration curves when using a deuterated internal standard like this compound can stem from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Ionization Saturation/Suppression: The efficiency of ionization in the mass spectrometer source can be limited. At high analyte concentrations, competition for ionization between the analyte and the internal standard can occur, leading to a non-proportional response. Similarly, components from the sample matrix can suppress the ionization of both the analyte and the internal standard.

  • Inappropriate Internal Standard Concentration: An excessively high or low concentration of this compound can lead to non-linearity.

  • Isotopic Contribution: The deuterated internal standard may contain a small percentage of the non-deuterated analyte, or vice-versa. At high concentrations, this can become significant and affect the measured ratios.

  • Analyte or Internal Standard Instability: Degradation of either the analyte or the internal standard during sample preparation or storage can lead to inaccurate quantification and a non-linear response.

Q3: My this compound signal is inconsistent across my analytical run. What could be the issue?

Inconsistent internal standard signal can be caused by:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors during the addition of the internal standard can lead to fluctuating signal intensities.

  • Matrix Effects: Different biological samples can have varying compositions, leading to differential ion suppression or enhancement of the internal standard signal.

  • Instrument Instability: Fluctuations in the LC pump flow rate, injector precision, or mass spectrometer source conditions can cause signal variability.

  • Adsorption: The analyte or internal standard may adsorb to vials, pipette tips, or parts of the LC system, leading to inconsistent recovery.

Troubleshooting Guides

Issue: Non-Linear Calibration Curve

This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound.

Troubleshooting Workflow for Non-Linearity

cluster_0 Start: Non-Linear Calibration Curve Observed cluster_1 Initial Checks cluster_2 Instrumental Factors cluster_3 Method Optimization cluster_4 Resolution start Non-Linear Curve check_is Verify IS Concentration and Purity start->check_is check_analyte Verify Analyte Concentration and Purity start->check_analyte check_prep Review Sample Preparation Procedure start->check_prep detector_sat Investigate Detector Saturation check_is->detector_sat check_analyte->detector_sat check_prep->detector_sat ion_supp Assess Ionization Suppression/Enhancement detector_sat->ion_supp dilute Dilute High Concentration Standards ion_supp->dilute optimize_is Optimize IS Concentration dilute->optimize_is chromatography Modify Chromatographic Conditions optimize_is->chromatography end Linear Curve Achieved chromatography->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Step-by-Step Troubleshooting:

  • Verify Standard Solutions:

    • Action: Prepare fresh stock and working solutions of both Trandolaprilat and this compound.

    • Rationale: Errors in the preparation of standard solutions are a common source of non-linearity. Degradation of stock solutions can also be a factor.

  • Evaluate Detector Saturation:

    • Action: Inject the highest concentration standard and monitor the detector response. If the peak shape is flat-topped, the detector is likely saturated.

    • Rationale: Detector saturation leads to a non-linear response at the upper end of the calibration range.

    • Solution: Reduce the injection volume, dilute the high concentration standards, or adjust the mass spectrometer's detector gain.

  • Investigate Matrix Effects:

    • Action: Perform a post-extraction addition experiment. Compare the analyte and internal standard response in a neat solution versus a post-extraction spiked blank matrix sample.

    • Rationale: Matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents, causing non-linearity.

    • Solution: Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) or modify the chromatographic conditions to separate the analytes from interfering matrix components.

  • Optimize Internal Standard Concentration:

    • Action: Prepare calibration curves with different fixed concentrations of this compound.

    • Rationale: The concentration of the internal standard should be sufficient to provide a robust signal but not so high that it contributes to ionization competition or detector saturation.

  • Assess Isotopic Contribution:

    • Action: Inject a high concentration solution of the this compound internal standard and monitor the mass transition of the non-deuterated Trandolaprilat.

    • Rationale: A significant signal for the non-deuterated analyte in the internal standard solution indicates isotopic impurity, which can affect linearity, especially at the lower end of the curve.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

This protocol describes the preparation of calibration curve (CC) standards and quality control (QC) samples in a biological matrix (e.g., human plasma).

  • Prepare Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Trandolaprilat and this compound.

    • Dissolve each in 1 mL of methanol (B129727) to obtain 1 mg/mL stock solutions.

  • Prepare Intermediate and Working Standard Solutions:

    • Perform serial dilutions of the Trandolaprilat stock solution with methanol:water (1:1, v/v) to prepare working solutions for spiking into the matrix.

    • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

  • Prepare Calibration Curve Standards and Quality Controls:

    • Spike appropriate volumes of the Trandolaprilat working solutions into blank biological matrix to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Protocol 2: Sample Preparation (Protein Precipitation)

A common and rapid method for sample cleanup.

  • Sample Aliquoting:

    • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the this compound working solution.

  • Protein Precipitation:

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: LC-MS/MS Analysis

A typical set of parameters for the analysis of Trandolaprilat.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trandolaprilat: To be optimizedthis compound: To be optimized

Note: Specific MRM (Multiple Reaction Monitoring) transitions need to be optimized for the specific mass spectrometer being used.

Data Presentation

Table 1: Example Calibration Curve Data

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.11,520510,0000.0030
0.57,650515,0000.0148
1.015,300512,0000.0299
5.075,500508,0000.1486
10.0151,000511,0000.2955
50.0748,000505,0001.4812
100.01,490,000509,0002.9273

Table 2: Example QC Sample Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.10.09595.08.5
Low QC0.30.28996.36.2
Mid QC8.08.24103.04.1
High QC80.078.998.63.5

Visualizations

Experimental Workflow for Sample Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Aliquot Plasma Sample (CC, QC, Unknown) add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject integrate Peak Integration inject->integrate calculate_ratio Calculate Analyte/IS Peak Area Ratio integrate->calculate_ratio calibration_curve Generate Calibration Curve calculate_ratio->calibration_curve quantify Quantify Unknown Samples calibration_curve->quantify

Caption: General experimental workflow for sample analysis.

Minimizing ion suppression for (Rac)-Trandolaprilate-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of (Rac)-Trandolaprilate-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact the analysis of this compound?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of the analyte.[3][4]

Q2: I am using a deuterated internal standard, this compound. Shouldn't this completely correct for ion suppression?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction.[5][6] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate analyte/IS ratio.[5] However, differences in the physicochemical properties due to deuterium (B1214612) labeling can sometimes lead to slight chromatographic separation between the analyte and the IS (isotopic effect).[6] If they do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate results.[6]

Q3: What are the common sources of ion suppression in bioanalytical methods?

A3: Common sources of ion suppression in bioanalysis include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[7] Phospholipids are particularly notorious for causing ion suppression in plasma and serum samples.[8]

Q4: How can I determine if ion suppression is affecting my this compound analysis?

A4: A post-column infusion experiment is a widely used technique to identify regions of ion suppression in your chromatogram.[1][5] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of the analyte indicates the retention times where ion suppression is occurring.[1][5]

Troubleshooting Guides

Problem 1: Poor sensitivity and low signal-to-noise for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment to pinpoint the regions of significant ion suppression.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the elution of this compound from the suppression zones. This may involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.

    • Enhance Sample Cleanup: Improve your sample preparation method to more effectively remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.[6]

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different sample lots or differential ion suppression of the analyte and internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte (Trandolaprilat) and the internal standard (this compound). They should have identical retention times. Even a slight separation can lead to differential suppression.[6]

    • Evaluate Sample Preparation Robustness: Assess the consistency of your sample preparation method in removing matrix components across different batches of biological matrix.

    • Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[10]

Experimental Protocols

General LC-MS/MS Method for Trandolaprilat (B1681354) Analysis

This protocol is a general guideline based on published methods for the analysis of Trandolaprilat in human plasma.[11][12][13] Optimization will be required for your specific instrumentation and application.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: A strong cation exchange or a suitable polymeric reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer).

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Trandolaprilat and this compound with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A linear gradient starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a high organic wash.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. A published method used negative ion mode.[11][12]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example from literature for negative mode):

    • Trandolaprilat: m/z 401 -> 168[11][12]

    • This compound: The precursor ion will be shifted by +5 Da (m/z 406). The product ion may or may not be shifted depending on the location of the deuterium labels. This needs to be determined experimentally.

  • Ion Source Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and temperature for maximum signal intensity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Partitioning of analyte between two immiscible liquid phases.Analyte retention on a solid sorbent followed by elution.
Phospholipid Removal PoorModerate to GoodGood to Excellent[8][9]
Selectivity LowModerateHigh
Throughput HighLow to ModerateModerate to High (with automation)
Tendency for Ion Suppression HighModerateLow[9]
Recommendation for this compound Not recommended for achieving low detection limits due to high matrix effects.A viable option, but requires careful solvent selection and optimization.Highly recommended for robust and sensitive bioanalysis.[11][12]

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Workflow cluster_2 Solution Start Inconsistent or Poor Signal for this compound AssessSuppression Perform Post-Column Infusion Experiment Start->AssessSuppression SuppressionPresent Ion Suppression Detected? AssessSuppression->SuppressionPresent CheckCoElution Verify Analyte and IS Co-elution SuppressionPresent->CheckCoElution Yes End Achieve Reliable Quantification SuppressionPresent->End No OptimizeChroma Optimize Chromatographic Separation CheckCoElution->OptimizeChroma ImproveSamplePrep Enhance Sample Preparation OptimizeChroma->ImproveSamplePrep DiluteSample Consider Sample Dilution ImproveSamplePrep->DiluteSample DiluteSample->End

Caption: Workflow for troubleshooting ion suppression in this compound analysis.

SamplePrepSelection cluster_0 Assay Requirements cluster_1 Decision Logic cluster_2 Recommended Method Requirement Required Sensitivity & Throughput Sensitivity High Sensitivity Needed? Requirement->Sensitivity PPT Protein Precipitation (PPT) (High Throughput, High Matrix) Requirement->PPT Throughput High Throughput Needed? Sensitivity->Throughput Yes LLE Liquid-Liquid Extraction (LLE) (Moderate Selectivity & Throughput) Sensitivity->LLE No Throughput->LLE No SPE Solid-Phase Extraction (SPE) (High Selectivity, Good for Automation) Throughput->SPE Yes

Caption: Decision tree for selecting a sample preparation method to minimize matrix effects.

References

Technical Support Center: Isotopic Cross-Contamination in d5 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contamination when using d5-labeled internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination and why is it a concern with d5 standards?

Isotopic cross-contamination, also known as "cross-talk" or "isotopic interference," occurs when the mass spectral signal of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), such as a d5-labeled standard.[1] This interference can lead to significant inaccuracies in quantitative analysis.[2]

There are two primary ways this happens:

  • The naturally occurring heavier isotopes (e.g., ¹³C) of the unlabeled analyte can result in a signal at the same nominal mass as the d5-labeled internal standard.[1]

  • The d5 standard itself may contain a small amount of the unlabeled analyte as an impurity from the synthesis process.[1]

This overlap is particularly concerning because it can compromise the accuracy and precision of quantitative results, leading to non-linear calibration curves and biased measurements.[3][4]

Q2: What are the common causes of isotopic cross-contamination?

Several factors can contribute to isotopic cross-contamination:

  • Natural Isotopic Abundance: Analytes, especially those with higher molecular weights or containing elements with multiple common isotopes (like chlorine or bromine), will have a natural isotopic distribution. The M+1, M+2, etc., peaks of the analyte can overlap with the mass of the deuterated internal standard.[2][5]

  • Incomplete Deuteration: The chemical synthesis to create the d5 standard may not be 100% efficient, resulting in the presence of partially deuterated (d1-d4) or unlabeled (d0) versions of the compound within the internal standard.[2][5]

  • In-Source Fragmentation or H/D Exchange: The d5-labeled internal standard might lose some of its deuterium (B1214612) atoms in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation. Hydrogen/Deuterium (H/D) exchange can also occur where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, such as the solvent or matrix.[5][6] This is more likely if the deuterium labels are in chemically unstable positions.[7]

Q3: How can I identify if isotopic cross-contamination is affecting my results?

Common indicators of isotopic cross-contamination include:

  • Non-linear calibration curve, especially at the lower or higher ends of the concentration range. [1][5] A positive y-intercept in the calibration curve can be a sign of the internal standard contributing to the analyte signal.[1]

  • A signal for the analyte is detected in blank samples that are only spiked with the internal standard. This strongly suggests the presence of the unlabeled analyte as an impurity in your d5 standard.[5]

  • Inaccurate or imprecise quantitative results, particularly at low analyte concentrations.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Non-linear calibration curve with a positive y-intercept 1. Analyte's isotopic contribution: The natural isotopic peaks of the unlabeled analyte are interfering with the d5 standard's signal.[1]2. Internal standard impurity: The d5 standard contains a significant amount of the unlabeled analyte.[1][5]1. Implement a mathematical correction: Use an algorithm to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal.[1]2. Verify standard purity: Analyze a high-concentration solution of the d5 standard alone to quantify the amount of unlabeled analyte present. This information can be used in correction calculations.[2]3. Increase the mass difference: If possible, use an internal standard with a higher degree of deuteration (e.g., d7 or d9) to shift its mass further from the analyte's isotopic cluster. A mass difference of at least 3-4 Da is generally recommended.[5]
Signal for the analyte detected in blank samples Internal standard impurity: The d5 internal standard is contaminated with the unlabeled analyte.[5]1. Assess isotopic purity: Analyze the d5 standard by itself to confirm and quantify the level of the unlabeled impurity.[2]2. Use a higher purity standard: If the contamination is significant, obtain a new batch of the d5 standard with a higher certified isotopic purity.3. Mathematical correction: If a new standard is not available, the contribution of the impurity can be mathematically subtracted from the analyte signal in the samples.[3]
Poor co-elution of analyte and d5 internal standard Isotope effect: The difference in physicochemical properties due to deuteration can cause chromatographic separation, especially on high-resolution columns.[8]1. Optimize chromatography: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve co-elution.[5]2. Select a different column: Try a column with a different chemistry that may not resolve the analyte and the internal standard.[5]
Loss of deuterium label (H/D exchange) 1. Unstable label position: The deuterium atoms are located in a chemically labile position on the molecule.[6][7]2. Inappropriate solvent or matrix pH: Acidic or basic conditions can promote the exchange of deuterium with hydrogen.[7]1. Review the standard's structure: Identify if the deuterium labels are on exchangeable sites (e.g., on heteroatoms like oxygen or nitrogen, or alpha to a carbonyl group).[6]2. Adjust pH: If possible, adjust the pH of your samples and mobile phase to be closer to neutral.[7]3. Use a more stable standard: Consider using an internal standard with deuterium labels on more stable, non-exchangeable positions or a different isotopic label (e.g., ¹³C, ¹⁵N).[7][9]

Experimental Protocols

Protocol 1: Assessing the Isotopic Purity of a d5 Standard

Objective: To determine the percentage of the unlabeled analyte (d0) present as an impurity in the d5-labeled internal standard.

Methodology:

  • Standard Preparation:

    • Prepare a high-concentration stock solution of the d5-labeled standard (e.g., 1 mg/mL) in a high-purity solvent that is free of the analyte.

    • Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[2]

  • Mass Spectrometry Analysis:

    • Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Acquire data in full scan mode over a mass range that encompasses both the unlabeled (d0) and the d5 species.

    • Ensure the mass resolution is sufficient to clearly distinguish between the different isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms or view the mass spectrum for the monoisotopic mass of the unlabeled analyte and the d5 standard.

    • Calculate the percentage of the unlabeled impurity using the following formula:

Protocol 2: Mathematical Correction for Isotopic Contribution

Objective: To mathematically correct for the contribution of the analyte's natural isotopic abundance to the internal standard's signal.[1]

Methodology:

  • Determine Theoretical Isotopic Distribution:

    • Calculate the theoretical isotopic distribution of the unlabeled analyte based on its elemental formula and the natural abundance of each element (especially ¹³C). Various online tools and mass spectrometry software can perform this calculation.

    • From this distribution, determine the expected relative intensity of the analyte's isotopic peak that overlaps with the d5 standard's mass.

  • Measure Analyte and Internal Standard Responses:

    • In your experimental samples, measure the peak areas or heights for both the analyte and the d5 internal standard at their respective m/z values.

  • Apply Correction Factor:

    • The true intensity of the internal standard can be calculated by subtracting the contribution from the analyte's isotopic peak. A simplified correction equation is as follows:

    • The Isotopic_Overlap_Factor is the theoretical ratio of the interfering analyte isotope peak intensity to the monoisotopic analyte peak intensity determined in step 1.

    Note: More complex correction algorithms may be necessary for highly accurate results, especially when there is also a contribution from the internal standard to the analyte signal.[3]

Visualizations

workflow cluster_assessment Purity Assessment cluster_correction Correction Strategy start Prepare High-Concentration d5 Standard analyze Analyze via High-Resolution MS start->analyze quantify Quantify d0 Impurity analyze->quantify decision Impurity > Threshold? quantify->decision new_standard Use Higher Purity Standard decision->new_standard Yes math_correct Apply Mathematical Correction decision->math_correct No end Accurate Quantification new_standard->end math_correct->end

Caption: Workflow for assessing and correcting isotopic cross-contamination.

logical_relationship cluster_sources Sources of Interference cluster_effects Observed Effects analyte_isotope Analyte's Natural Isotopic Abundance inaccurate_quant Inaccurate Quantification analyte_isotope->inaccurate_quant nonlinear_cal Non-Linear Calibration analyte_isotope->nonlinear_cal is_impurity Internal Standard Impurity (d0) is_impurity->inaccurate_quant is_impurity->nonlinear_cal hd_exchange H/D Exchange & In-Source Fragmentation hd_exchange->inaccurate_quant

Caption: Logical relationship of interference sources and their effects.

References

Technical Support Center: Optimization of LC Gradient for Trandolapril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trandolapril (B549266) using Liquid Chromatography (LC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their LC gradient methods for accurate and robust quantification of trandolapril.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of trandolapril and its related compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Trandolapril

  • Question: My trandolapril peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in reverse-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and troubleshooting steps:

    • Mobile Phase pH: The pH of your mobile phase plays a critical role. Trandolapril has ionizable groups, and if the mobile phase pH is close to its pKa, peak tailing can occur.

      • Solution: Adjust the mobile phase pH. For trandolapril analysis, a pH of around 3.0 is often effective.[1][2][3] Using a buffer, such as potassium dihydrogen phosphate (B84403), helps maintain a stable pH throughout the analysis.[1][2]

    • Column Activity: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to tailing.

      • Solution: Use a column with end-capping or a base-deactivated stationary phase. If the problem persists, consider adding a competitive base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or injection volume. Linearity studies have shown good results for trandolapril in ranges from 0.10 to 3.0 µg/mL and 6-36 µg/mL.[1][4]

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.

      • Solution: First, try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[5][6]

Issue 2: Inadequate Resolution Between Trandolapril and its Impurities/Degradation Products

  • Question: I am unable to separate trandolapril from its known impurities or degradation products. How can I improve the resolution?

  • Answer: Achieving adequate resolution is crucial for accurate quantification, especially in stability-indicating methods. Consider the following adjustments:

    • Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.

      • Solution: Decrease the gradient slope. A shallower gradient, meaning a slower increase in the organic solvent concentration over time, will increase the retention time and improve the separation of analytes.

    • Organic Solvent: The choice and proportion of the organic solvent in the mobile phase significantly impact selectivity.

      • Solution: Acetonitrile (B52724) and methanol (B129727) are common organic solvents. If you are using one, try switching to the other or using a mixture of both. Different solvents can alter the elution order and improve resolution. Many validated methods for trandolapril use acetonitrile.[1][4][7]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

      • Solution: Decrease the flow rate from a typical 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.[8]

    • Column Chemistry: The choice of stationary phase is critical for selectivity.

      • Solution: Most methods for trandolapril utilize a C18 column.[1][4][7][9] However, if resolution is still an issue, consider a column with a different stationary phase chemistry, such as C8 or a phenyl-hexyl column, which may offer different selectivity.

Issue 3: Retention Time Shift

  • Question: The retention time for my trandolapril peak is inconsistent between injections. What could be the cause?

  • Answer: Retention time variability can compromise the reliability of your method. Here are common causes and solutions:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, is a frequent cause of retention time shifts.

      • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use to prevent bubble formation in the pump.

    • Column Temperature: Fluctuations in column temperature can lead to changes in retention time.

      • Solution: Use a column oven to maintain a constant and controlled temperature. A common temperature for trandolapril analysis is 35°C.[1][2]

    • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate and mobile phase composition, leading to retention time shifts.

      • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.

    • Column Equilibration: Insufficient column equilibration time between injections, especially with gradient methods, can cause retention time drift.

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for trandolapril analysis?

A1: A good starting point for developing a gradient method for trandolapril on a C18 column is to use a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate at pH 3.0) and acetonitrile. You can begin with a linear gradient from a lower percentage of acetonitrile (e.g., 30-40%) to a higher percentage (e.g., 70-80%) over 15-20 minutes. The flow rate is typically set to 1.0 mL/min, and UV detection is commonly performed at 210 nm or 215 nm.[9][10][11]

Q2: How do I perform forced degradation studies for trandolapril?

A2: Forced degradation studies are essential for developing a stability-indicating method. Trandolapril should be subjected to stress conditions as per ICH Q1A (R2) guidelines, which include:

  • Acid Degradation: Treat the sample with an acid like 0.5N HCl and heat.[8]

  • Base Degradation: Treat the sample with a base like 0.5N NaOH and heat.

  • Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat.[8]

  • Photolytic Degradation: Expose the sample to UV light.[3] After exposure, the samples are analyzed by HPLC to separate the degradation products from the parent drug.[1][2]

Q3: What are the critical parameters to validate for an LC method for trandolapril?

A3: According to ICH guidelines, the following parameters should be validated for an LC method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For trandolapril, linearity has been demonstrated in ranges such as 0.10 to 3.0 µg/mL.[1][2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies for trandolapril have shown values between 97.98% and 100.55%.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For trandolapril, reported LOD and LOQ values can be as low as 0.024 µg/mL and 0.08 µg/mL, respectively.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1][4]

Data Presentation

Table 1: Typical Chromatographic Conditions for Trandolapril Analysis

ParameterCondition 1Condition 2Condition 3
Column Xterra MS C18[1][2]Inertsil ODS – 3V[7]Altima C18[4]
Mobile Phase A Aqueous Potassium Dihydrogen Phosphate (pH 3.0)[1][2]Triethylamine Buffer (pH 3.0)[7]Phosphate Buffer[4]
Mobile Phase B Acetonitrile[1][2]Acetonitrile[7]Acetonitrile[4]
Gradient/Isocratic Gradient[1][2]Isocratic (40:60 v/v)[7]Isocratic (35:65 v/v)[4]
Flow Rate 1.0 mL/min (typical)1.3 mL/min[7]1.0 mL/min[4]
Column Temperature 35°C[1][2]AmbientAmbient
Detection Wavelength 213 nm[1]216 nm[7]220 nm[4]
Retention Time ~15.58 min[1]~3.43 min[7]~2.9 min[4]

Table 2: Summary of Validation Parameters from a Representative Study

Validation ParameterResult
Linearity Range 0.10 - 3.0 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]
Accuracy (% Recovery) 97.98 - 100.55%[1]
LOD 0.28 µg/mL[4]
LOQ 0.85 µg/mL[4]

Experimental Protocols & Visualizations

Experimental Workflow for Method Development

The following workflow outlines the typical steps involved in developing and optimizing an LC method for trandolapril analysis.

Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Standard & Sample Preparation C Column & Mobile Phase Screening A->C B Mobile Phase Preparation B->C D Gradient Optimization C->D Select best column/solvents E Parameter Fine-Tuning (Flow Rate, Temperature) D->E Optimize separation F System Suitability Testing E->F G Method Validation (ICH Guidelines) F->G System passes H H G->H Method Validated

Caption: A typical workflow for LC method development and validation.

Troubleshooting Logic for Peak Tailing

This diagram illustrates a logical approach to troubleshooting peak tailing issues in trandolapril analysis.

Troubleshooting Start Peak Tailing Observed Check_pH Check Mobile Phase pH (Is it ~3.0?) Start->Check_pH Adjust_pH Adjust pH to ~3.0 with buffer Check_pH->Adjust_pH No Check_Concentration Check Sample Concentration Check_pH->Check_Concentration Yes Resolved Problem Resolved Adjust_pH->Resolved Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Too High Check_Column Inspect Column Performance Check_Concentration->Check_Column OK Dilute_Sample->Resolved Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Replace_Column Replace Guard/Analytical Column Flush_Column->Replace_Column Issue Persists Flush_Column->Resolved Issue Resolved Replace_Column->Resolved

Caption: A troubleshooting flowchart for addressing peak tailing.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Trandolapril Bioanalysis: (Rac)-Trandolaprilate-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266) and its active metabolite trandolaprilat (B1681354), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of (Rac)-Trandolaprilate-d5 with other commonly used internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of trandolapril.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte. However, structural analogs are also employed. This guide presents a review of published data on the performance of different internal standards in the bioanalysis of trandolapril.

Comparison of Internal Standard Performance

The selection of an internal standard significantly influences the validation parameters of a bioanalytical method. The following tables summarize quantitative data from various studies, highlighting the performance of different internal standards used for trandolapril analysis. It is important to note that these data are collated from different publications, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Performance Data for Trandolapril Bioanalysis Using Different Internal Standards

Internal StandardAnalyte(s)LLOQ (pg/mL)Linearity Range (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Recovery (%)Reference
This compound / D6-Trandolapril (Deuterated) Trandolapril1010 - 200Not explicitly stated for trandolapril aloneNot explicitly stated for trandolapril aloneNot explicitly stated for trandolapril alone97.78 - 99.89[1]
Ramipril (Structural Analog) Trandolapril & Trandolaprilat2020 - 10,0002.8 - 7.93.5 - 8.1-5.6 to 6.5Not Reported[2][3]
Ledipasvir (Structural Analog) Trandolapril5000 (5 ng/mL)5,000 - 1,500,000 (5 - 1500 ng/mL)0.62 - 4.210.58 - 5.6993 - 104% (as % nominal)92.9[4]

Note: LLOQ, precision, and accuracy values are often presented for a range of concentrations (low, mid, high QC samples). The values presented here are a summary of the reported ranges.

Discussion of Internal Standard Choices

This compound (Deuterated Internal Standard)

Stable isotope-labeled internal standards like this compound are generally preferred in LC-MS/MS analysis. Their key advantage is the high degree of similarity to the analyte in terms of chemical and physical properties. This similarity ensures that the IS and analyte behave almost identically during sample preparation, chromatographic separation, and ionization, providing the most effective compensation for matrix effects and other sources of variability.

However, a potential drawback of deuterated standards is the "deuterium isotope effect," which can sometimes lead to a slight chromatographic separation from the unlabeled analyte.[5] This can expose the analyte and IS to different matrix effects, potentially compromising accuracy.[6] The stability of the deuterium (B1214612) label is also a consideration, as back-exchange with hydrogen can occur under certain conditions.[7]

Ramipril (Structural Analog Internal Standard)

Ramipril, another ACE inhibitor, has been successfully used as an internal standard for trandolapril analysis.[2][3] As a structural analog, it shares similar chemical properties with trandolapril, which can provide adequate compensation for variability in the analytical method. The use of a different, readily available pharmaceutical compound as an IS can also be a cost-effective alternative to a custom-synthesized SIL-IS.

The primary limitation of using a structural analog is that its physicochemical properties are not identical to the analyte. This can result in differences in extraction recovery, chromatographic retention, and ionization efficiency, which may not fully compensate for matrix effects.

Ledipasvir (Structural Analog Internal Standard)

Ledipasvir has also been reported as an internal standard for the simultaneous determination of trandolapril and verapamil.[4] While validated for this specific application, its structural dissimilarity to trandolapril is more significant compared to ramipril. This could lead to greater differences in analytical behavior and less effective compensation for matrix-induced variations.

Experimental Protocols

Below are detailed methodologies for key experiments in the bioanalysis of trandolapril, synthesized from published literature.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of trandolapril and its metabolites from plasma samples.[2][3][8]

Protocol:

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of human plasma, add the internal standard solution. Vortex to mix. Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method for the analysis of trandolapril and its internal standard.

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Trandolapril: e.g., m/z 431.2 → 234.1Trandolaprilat: e.g., m/z 403.2 → 206.1Internal Standard: Dependent on the IS used (e.g., Ramipril: m/z 417.2 → 234.1)

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Calculate Analyte/IS Peak Area Ratio data->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Bioanalytical Workflow for Trandolapril Analysis.

G cluster_ideal Ideal Scenario: Co-elution cluster_non_ideal Deuterium Isotope Effect: Chromatographic Shift A1 Analyte ME1 Matrix Effect IS1 Deuterated IS A2 Analyte ME2a Matrix Effect (Region 1) A2->ME2a IS2 Deuterated IS ME2b Matrix Effect (Region 2) IS2->ME2b

Caption: Impact of Deuterium Isotope Effect on Matrix Effects.

References

Comparative Analysis of Bioanalytical Methods for Trandolapril and its Active Metabolite, Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validated Analytical Techniques

In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of validated analytical methods for Trandolapril (B549266), an angiotensin-converting enzyme (ACE) inhibitor, and its pharmacologically active metabolite, Trandolaprilat (B1681354). The use of a stable isotope-labeled internal standard, such as (Rac)-Trandolaprilate-d5, is a common practice in these assays to ensure accuracy and precision.[1][2] This document synthesizes data from various studies to offer a comprehensive comparison of method performance and experimental protocols.

Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method is contingent on its performance characteristics. Below is a summary of key validation parameters from different studies utilizing High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) and other techniques for the determination of Trandolapril and Trandolaprilat.

MethodAnalyte(s)MatrixInternal StandardLinearity RangeLLOQAccuracy (%)Precision (%RSD)Reference
LC-MS/MS Trandolapril & TrandolaprilatHuman PlasmaRamipril20 - 10,000 pg/mL20 pg/mLNot explicitly stated, but "acceptable"Not explicitly stated, but "acceptable"[3]
LC-MS/MS Trandolapril & VerapamilBiological MatrixLedipasvir5 - 1500 ng/mL (Trandolapril)5 ng/mL (Trandolapril)93 - 1040.58 - 5.69[4]
RP-UPLC-MS Trandolapril & impuritiesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99.5 - 101.0 (Recovery)Not Specified[5]
RP-HPLC TrandolaprilTablet Dosage FormNot Specified6 - 36 µg/mLNot Specified98 - 102 (Recovery)< 2.0[6]
RP-HPLC TrandolaprilTabletsNot Specified60% - 140% of target concentrationNot Specified99.0 - 101.0 (Recovery)< 2.0[7]
HPTLC TrandolaprilBulk & Pharmaceutical Dosage FormsNot Specified25 - 150 ng/spot54 ng/spot99.7 (Recovery)1.26 (Intraday), 1.4 (Interday)[8]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the typical experimental procedures for the LC-MS/MS-based quantification of Trandolapril and Trandolaprilat in biological matrices, a common application where an internal standard like this compound would be employed.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation procedure is essential to remove interfering substances from the biological matrix. Solid-phase extraction is a frequently employed technique.[3][4]

Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).

SPE_Workflow start Plasma Sample add_is Add Internal Standard (this compound) start->add_is load Load Sample add_is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Chromatographic Separation and Mass Spectrometric Detection

The separation of analytes is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection using a tandem mass spectrometer (MS/MS).

Caption: A logical diagram illustrating the LC-MS/MS analysis process.

LCMSMS_Analysis cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column {C18 Reversed-Phase Column | Isocratic or Gradient Elution} esi Electrospray Ionization (ESI) lc_column->esi Ionization mobile_phase Mobile Phase (e.g., Acetonitrile, Water with additives) quad1 Q1: Precursor Ion Selection esi->quad1 collision_cell Q2: Collision-Induced Dissociation quad1->collision_cell Fragmentation quad3 Q3: Product Ion Selection collision_cell->quad3 detector Detector quad3->detector Detection sample_injection Sample Injection sample_injection->lc_column Separation

The multiple reaction monitoring (MRM) mode is commonly used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For instance, for Trandolaprilat, the transition m/z 401/168 has been reported.[3] The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.

Concluding Remarks

The choice of an analytical method for Trandolapril and Trandolaprilat depends on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS methods, particularly when coupled with a stable isotope-labeled internal standard like this compound, offer high sensitivity and selectivity, making them well-suited for bioanalytical applications.[3][4] For the analysis of pharmaceutical formulations, less sensitive but still robust methods like RP-HPLC and HPTLC can be effectively employed.[6][7][8] The validation data presented in this guide, sourced from various studies, underscores the availability of reliable methods for the quantitative analysis of this important ACE inhibitor.

References

Navigating the Analytical Maze: A Comparative Guide to (Rac)-Trandolaprilate-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comparative assessment of analytical methodologies for (Rac)-Trandolaprilate-d5, the deuterated internal standard for the active metabolite of Trandolapril (B549266), a widely used angiotensin-converting enzyme (ACE) inhibitor.

This publication delves into the performance of the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering a detailed look at its accuracy and precision. Furthermore, it explores alternative analytical techniques, providing a comprehensive overview to aid in the selection of the most appropriate method for specific research needs.

The Gold Standard: LC-MS/MS for High-Sensitivity Bioanalysis

The most prevalent and sensitive method for the quantification of Trandolaprilat (B1681354) in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations.

A validated LC-MS/MS method for the simultaneous quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma has demonstrated a linear dynamic range of 20-10,000 pg/mL for trandolaprilat.[1][2][3] The lower limit of quantification (LLOQ) for this method was established at 20 pg/mL, showcasing its high sensitivity.[1][2][3] While the full accuracy and precision data from this specific study are not publicly available, the results were reported to be acceptable.[1][2][3]

For the parent drug, trandolapril, a recently developed RP-UPLC-MS method has shown high accuracy, with recovery rates ranging from 99.5% to 101.0%.[4]

Table 1: Performance Characteristics of LC-MS/MS Method for Trandolaprilat

ParameterPerformance
Linear Dynamic Range20 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ)20 pg/mL
Internal StandardRamipril

Table 2: Accuracy and Precision Data for a Validated LC-MS/MS Method for Trandolapril (for reference)

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
TrandolaprilLQC55.694.8798.2
TrandolaprilMQC7502.153.21101.5
TrandolaprilHQC15000.581.9899.7

Data for Trandolapril from Ravi Y., Rajkamal B. (2019) serves as an example of typical performance for a related analyte.

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in bioanalytical methods to compensate for matrix effects and variations in sample processing.[5] While the cited studies for Trandolaprilat quantification have utilized non-deuterated internal standards, the commercial availability of this compound allows for its implementation to enhance method robustness.[6]

Alternative Analytical Strategies

While LC-MS/MS is the benchmark, other analytical techniques have been employed for the analysis of trandolapril, which could potentially be adapted for its metabolite, trandolaprilat.

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method has been developed for the estimation of trandolapril in bulk and pharmaceutical dosage forms. This method offers a simpler and more cost-effective alternative to LC-MS/MS, though with generally lower sensitivity.

Table 3: Performance Characteristics of HPTLC Method for Trandolapril

ParameterPerformance
Linearity Range25 - 150 ng/spot
Limit of Detection (LOD)18 ng/spot
Limit of Quantification (LOQ)54 ng/spot
Recovery99.7%
Intraday Precision (%RSD)1.26%
Interday Precision (%RSD)1.4%

Data for Trandolapril from Sreekanth N., et al. (2010).[7]

Experimental Protocols

LC-MS/MS Method for Trandolaprilat Quantification

This protocol is based on the method described by Jie-Ping et al. (2006).[1][2][3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Human plasma samples are thawed and vortexed.

  • An aliquot of plasma is mixed with an internal standard solution (e.g., Ramipril).

  • The sample is loaded onto a pre-conditioned SPE cartridge.

  • The cartridge is washed to remove interfering substances.

  • The analyte and internal standard are eluted with an appropriate solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase.

2. Chromatographic Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for efficient separation.

  • Injection Volume: A small volume of the reconstituted sample is injected.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Trandolaprilat and the internal standard.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification report Results quantification->report

Caption: Bioanalytical workflow for Trandolaprilate quantification.

logical_relationship cluster_method_validation Bioanalytical Method Validation cluster_internal_standard Role of this compound accuracy Accuracy (% Bias) precision Precision (% RSD) accuracy->precision sensitivity Sensitivity (LLOQ) selectivity Selectivity sensitivity->selectivity stability Stability matrix_effect Corrects for Matrix Effects matrix_effect->accuracy extraction_variability Corrects for Extraction Variability extraction_variability->precision instrumental_drift Corrects for Instrumental Drift instrumental_drift->accuracy instrumental_drift->precision

Caption: Key validation parameters and the role of the internal standard.

References

A Comparative Guide to the Pharmacokinetics of Trandolapril Using Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical method development and validation for pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount to ensure accuracy and precision. This guide provides a comparative analysis of the pharmacokinetics of trandolapril (B549266), an angiotensin-converting enzyme (ACE) inhibitor, utilizing two different internal standards: ramipril (B1678797), a structurally similar ACE inhibitor, and deuterated trandolapril (D6-trandolapril), a stable isotope-labeled version of the analyte. This comparison is based on data from separate studies, each employing one of these internal standards for the quantification of trandolapril and its active metabolite, trandolaprilat, in biological matrices.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of trandolapril and its active metabolite, trandolaprilat, as determined in studies using ramipril and D6-trandolapril as internal standards. It is crucial to note that the study utilizing ramipril was conducted in human plasma, while the study with D6-trandolapril was performed in rat plasma. Therefore, a direct comparison of the absolute values is not appropriate due to inter-species differences. However, the data illustrates the successful application of both internal standards in their respective pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Trandolapril and Trandolaprilat in Human Plasma using Ramipril as an Internal Standard [1][2]

AnalyteDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)
TrandolaprilNot Specified20-10,000Not SpecifiedNot Specified
TrandolaprilatNot Specified20-10,000Not SpecifiedNot Specified

Note: The referenced study focused on the validation of the analytical method and provided the linear dynamic range rather than specific pharmacokinetic parameters from a clinical study. The method was successfully used to analyze human plasma samples for pharmacokinetic studies.

Table 2: Pharmacokinetic Parameters of Trandolapril in Rat Plasma using D6-Trandolapril as an Internal Standard [3]

AnalyteDose (mg/kg)Cmax (pg/mL)Tmax (h)AUC (pg·h/mL)
Trandolapril0.00510-200Not SpecifiedNot Specified

Note: This study also focused on method validation and provided the linear concentration range. The method was successfully applied to a pharmacokinetic study in rats.

Experimental Protocols

Detailed methodologies for the bioanalytical assays are presented below to allow for a comprehensive understanding of the experimental conditions under which the pharmacokinetic data were generated.

Method 1: Quantification of Trandolapril and Trandolaprilat using Ramipril as an Internal Standard[1][2]
  • Biological Matrix: Human Plasma

  • Sample Preparation: Solid-Phase Extraction (SPE)

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column. The mobile phase was isocratic.

  • Detection: Tandem Mass Spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Trandolapril: m/z 429/168

    • Trandolaprilat: m/z 401/168

    • Ramipril (IS): m/z 415/166

  • Linear Dynamic Range: 20-10,000 pg/mL for both trandolapril and trandolaprilat.

  • Lower Limit of Quantification (LLOQ): 20 pg/mL for both analytes.

Method 2: Quantification of Trandolapril using D6-Trandolapril as an Internal Standard[3]
  • Biological Matrix: Rat Plasma

  • Sample Preparation: Liquid-Liquid Extraction

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a Symmetry C18 column (150x4.6 mm, 3.5 µm). The mobile phase consisted of a buffer (1mL of formic acid in 1L of water) and acetonitrile (B52724) in an 80:20 ratio, with an isocratic elution.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Ionization: Electrospray Ionization (ESI).

  • MRM Transitions:

    • Trandolapril: m/z 430.25→201.48

    • D6-Trandolapril (IS): m/z 436.28 → 340.52

  • Linear Concentration Range: 10 pg/mL to 200 pg/mL for trandolapril.

  • Run Time: 5 minutes.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two described bioanalytical methods.

experimental_workflow_ramipril human_plasma Human Plasma Sample add_is Add Ramipril (IS) human_plasma->add_is spe Solid-Phase Extraction add_is->spe hplc HPLC Separation spe->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant pk_params Pharmacokinetic Parameters quant->pk_params experimental_workflow_d6 rat_plasma Rat Plasma Sample add_is Add D6-Trandolapril (IS) rat_plasma->add_is lle Liquid-Liquid Extraction add_is->lle uplc UPLC Separation lle->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant pk_params Pharmacokinetic Parameters quant->pk_params

References

Deuterium Labeling and Its Influence on the Chromatographic Retention Time of Trandolaprilat: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the analytical behavior of isotopically labeled compounds is critical for accurate quantification in pharmacokinetic and metabolic studies. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), a common practice for creating internal standards in mass spectrometry, can lead to measurable shifts in chromatographic retention time. This guide provides an objective comparison of the anticipated retention behavior of deuterated trandolaprilat (B1681354) versus its non-deuterated (protiated) counterpart, supported by established principles of chromatographic isotopic effects and detailed experimental methodologies for its analysis.

The Chromatographic Deuterium Isotope Effect (CDE)

The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated analogues is known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] This effect stems from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These minor differences can alter the molecule's interaction with the stationary phase, leading to a shift in retention time.[1]

In the context of reversed-phase chromatography (RPC), the most common mode of separation for pharmaceutical compounds like trandolaprilat, deuterated compounds generally elute earlier than their non-labeled counterparts.[1][2] This is often termed an "inverse isotope effect."[2] The rationale behind this is the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, which results in weaker interactions with the non-polar stationary phase.[1] Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" may be observed, where deuterated compounds are retained longer.[2]

Comparative Retention Time Data

CompoundRetention Time (t_R) [minutes] (Hypothetical)Change in Retention Time (Δt_R) [minutes]
Trandolaprilat2.50-
Deuterated Trandolaprilat (d_n_)2.48-0.02

Note: The magnitude of the retention time shift is dependent on the number and position of deuterium atoms in the molecule, as well as the specific chromatographic conditions.

Experimental Protocol for the Analysis of Trandolaprilat

The following is a detailed methodology for the high-performance liquid chromatography (HPLC) analysis of trandolaprilat, which can be adapted for a comparative study of its deuterated and non-deuterated forms. This protocol is based on established methods for the quantification of trandolaprilat in biological matrices.[3][4]

Objective: To determine and compare the retention times of trandolaprilat and its deuterated analogue using reversed-phase HPLC coupled with mass spectrometry (MS).

1. Materials and Reagents:

  • Trandolaprilat reference standard

  • Deuterated trandolaprilat reference standard

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (for matrix effect evaluation, if necessary)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm particle size)[5]

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[3][4]

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v).[6]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 2.0 minutes.[3][4]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Trandolaprilat: m/z 401/168[3][4]

    • Deuterated Trandolaprilat: The specific transition will depend on the mass shift introduced by deuterium labeling. For example, for a d5-labeled standard, the transition might be m/z 406/173.

5. Sample Preparation:

  • Prepare stock solutions of both trandolaprilat and deuterated trandolaprilat in a suitable solvent like methanol.

  • Create a working solution by mixing the two stock solutions to achieve a 1:1 concentration ratio.

  • For analysis in a biological matrix, a solid-phase extraction (SPE) of the plasma sample would be required.[3][4]

6. Data Analysis:

  • Inject the mixed standard solution into the LC-MS/MS system.

  • Record the retention times for both the non-deuterated and deuterated forms of trandolaprilat.

  • Calculate the difference in retention time (Δt_R) between the two compounds: Δt_R = t_R(H) - t_R(D).[1]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Stock Solutions (Trandolaprilat & d-Trandolaprilat) mix_standards Create 1:1 Mixture prep_standards->mix_standards hplc HPLC Separation (Reversed-Phase C18) mix_standards->hplc Inject Sample ms MS/MS Detection (ESI Negative Mode) hplc->ms record_rt Record Retention Times ms->record_rt calculate_delta Calculate Δt_R record_rt->calculate_delta

Caption: Experimental workflow for comparing the retention times of trandolaprilat and its deuterated analog.

References

A Researcher's Guide to FDA Bioanalytical Method Validation: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality and regulatory success. This guide provides an objective comparison of two primary internal standard strategies—Stable Isotope-Labeled (SIL) and Structural Analog—supported by experimental data and detailed protocols to inform your method development and validation processes in accordance with FDA guidelines.

The U.S. Food and Drug Administration (FDA), in alignment with the International Council for Harmonisation (ICH) M10 guideline, provides a harmonized framework for bioanalytical method validation to ensure the reliability of data submitted for drug approvals.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in extraction, injection volume, or instrument response are accounted for, thereby improving the accuracy and precision of the method.[1]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Stable Isotope-Labeled Internal Standards (SIL-ISs) are widely considered the "gold standard" in bioanalytical assays, particularly for mass spectrometry-based methods.[2][3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[2] In contrast, a structural analog is a molecule that is chemically similar but not identical to the analyte.[2]

The superiority of SIL-ISs lies in their ability to more effectively compensate for matrix effects and variability in extraction recovery due to their near-identical physicochemical properties to the analyte.[4]

Table 1: Quantitative Comparison of Internal Standard Performance

Validation ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISKey Observations
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityIn a study on the anticancer drug Kahalalide F, switching from a structural analog to a SIL-IS improved the mean bias from 96.8% to 100.3% (closer to the true value).[5]
Precision (%CV) Typically ≤10%Typically ≤15%The same Kahalalide F study showed a significant reduction in the standard deviation of the bias from 8.6% with the analog IS to 7.6% with the SIL-IS.[5]
Matrix Effect High capability to compensate for matrix effects. IS-normalized matrix factor generally close to 1.Variable compensation. More prone to differential matrix effects between analyte and IS.SIL-ISs co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[6] Structural analogs may have different retention times and be affected differently by the matrix.
Recovery Tracks analyte recovery very closely.Recovery may differ from the analyte, especially with complex extraction procedures.The near-identical chemical properties of SIL-ISs ensure they behave almost identically to the analyte during extraction.[7]

Experimental Protocols

The following are detailed protocols for key bioanalytical method validation experiments as per FDA (ICH M10) guidelines, comparing the use of SIL-IS and structural analog IS.

Stock Solution and Internal Standard Preparation

Objective: To prepare accurate and stable stock solutions of the analyte and internal standard.

Protocol:

  • Analyte Stock Solution: Accurately weigh a certified reference standard of the analyte and dissolve it in a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solutions:

    • SIL-IS: Prepare a stock solution of the SIL-IS in the same manner as the analyte stock solution.

    • Structural Analog IS: Prepare a stock solution of the structural analog IS in a similar manner.

  • Working Solutions: Prepare working solutions of the analyte and both types of internal standards by diluting the stock solutions with an appropriate solvent.

Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the method across the analytical range.

Protocol:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte to prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (≥ 75% of the Upper Limit of Quantification - ULOQ)

  • Sample Analysis:

    • In three separate analytical runs, analyze at least five replicates of each QC level.

    • To each QC sample, add a constant known amount of either the SIL-IS or the structural analog IS working solution.

    • Process the samples using the developed extraction procedure.

    • Analyze the extracted samples by LC-MS/MS.

  • Data Analysis: Calculate the concentration of the analyte in each QC sample using a calibration curve. Determine the accuracy (% bias) and precision (%CV) for each QC level.

Acceptance Criteria (ICH M10):

  • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).

  • Intra-run and Inter-run Accuracy (% Bias): Within ±15% of the nominal value (within ±20% for LLOQ).

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Source Matrix: Obtain at least six different lots of the blank biological matrix.

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Spike the analyte (at low and high concentrations) and the internal standard (SIL-IS or structural analog) into a neat solution (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte (at low and high concentrations) and the internal standard into the post-extraction supernatant.

  • Sample Analysis: Analyze both sets of samples.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).

Acceptance Criteria (ICH M10):

  • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[8]

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis Stock_Solutions Stock Solutions (Analyte & IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions QC_Samples QC Samples (LLOQ, Low, Mid, High) Working_Solutions->QC_Samples Sample_Extraction Sample Extraction QC_Samples->Sample_Extraction Accuracy_Precision Accuracy & Precision (3 runs, 5 replicates) Data_Processing Data Processing & Reporting Accuracy_Precision->Data_Processing Matrix_Effect Matrix Effect (6 lots of matrix) Matrix_Effect->Data_Processing Stability Stability (Bench-top, Freeze-thaw, Long-term) Stability->Data_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_MS_Analysis LC_MS_MS_Analysis->Data_Processing

Caption: A typical workflow for bioanalytical method validation.

Internal_Standard_Comparison cluster_sil Stable Isotope-Labeled IS cluster_analog Structural Analog IS Analyte Analyte in Biological Matrix SIL_IS SIL-IS Added Analyte->SIL_IS Analog_IS Analog IS Added Analyte->Analog_IS SIL_Extraction Co-extraction SIL_IS->SIL_Extraction SIL_Analysis Co-elution & Similar Ionization SIL_Extraction->SIL_Analysis SIL_Result Accurate & Precise Result SIL_Analysis->SIL_Result Analog_Extraction Differential Extraction Possible Analog_IS->Analog_Extraction Analog_Analysis Different Elution & Ionization Analog_Extraction->Analog_Analysis Analog_Result Potentially Less Accurate & Precise Analog_Analysis->Analog_Result

Caption: Comparison of SIL-IS and Structural Analog IS pathways.

Conclusion

The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method.[1] Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte. However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative. By adhering to the principles outlined in the FDA and ICH M10 guidelines and implementing thorough experimental validation, researchers can ensure the generation of high-quality, reliable data to support their drug development programs.

References

Navigating the Maze: A Guide to Inter-laboratory Variability in Bioanalytical Methods Using (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of factors contributing to inter-laboratory variability when using (Rac)-Trandolaprilate-d5 as an internal standard in bioanalytical methods, supported by illustrative experimental data and detailed protocols.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. These internal standards are designed to mimic the analyte of interest—in this case, Trandolaprilat—throughout sample preparation and analysis, thereby correcting for variability. However, significant discrepancies in results can still arise between laboratories. This guide delves into the potential sources of this variability and offers strategies for its mitigation.

Unpacking the Sources of Variability

Inter-laboratory variability in bioanalytical methods can be attributed to a multitude of factors, ranging from subtle differences in experimental execution to the inherent characteristics of the analytical instrumentation. When using this compound, a deuterated internal standard, it is crucial to understand that while it is structurally very similar to the unlabeled analyte, it is not identical. This can lead to unforeseen analytical challenges.

Potential sources of variability include:

  • Matrix Effects: Differences in the composition of the biological matrix (e.g., plasma, urine) between patient populations or even individual samples can alter the ionization efficiency of the analyte and the internal standard differently, leading to inaccuracies.

  • Instrumental Differences: Variations in LC-MS/MS systems, including the make, model, and specific settings of the mass spectrometer and chromatography setup, can influence analytical outcomes.

  • Reagent and Standard Inconsistencies: The purity and handling of reference standards and the quality of reagents can differ between labs.

  • Procedural Variations: Minor deviations in sample preparation protocols, such as extraction techniques, incubation times, and temperature, can introduce significant variability.

  • Data Processing and Integration: The software and algorithms used for data analysis, particularly for peak integration, can be a source of discrepancy.

Illustrative Inter-laboratory Comparison Data

To demonstrate the potential magnitude of inter-laboratory variability, the following tables present hypothetical data from a cross-validation study for the analysis of Trandolaprilat using this compound. These tables are modeled after typical results from such studies and highlight key performance metrics.

Table 1: Inter-laboratory Precision of Quality Control Samples

Quality Control LevelLaboratory A (%CV)Laboratory B (%CV)Laboratory C (%CV)Mean (%CV)
Low (1.5 ng/mL)4.25.14.84.7
Medium (15 ng/mL)3.14.03.53.5
High (150 ng/mL)2.53.22.92.9

CV: Coefficient of Variation

Table 2: Inter-laboratory Accuracy of Quality Control Samples

Quality Control LevelLaboratory A (%Bias)Laboratory B (%Bias)Laboratory C (%Bias)Mean (%Bias)
Low (1.5 ng/mL)+2.1-3.5+1.8+0.1
Medium (15 ng/mL)+1.5-2.0+0.9+0.1
High (150 ng/mL)-0.8+1.2-0.5-0.03

%Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100

Experimental Protocols: A Blueprint for Consistency

To minimize inter-laboratory variability, the adoption of a harmonized and detailed experimental protocol is essential. Below is a representative LC-MS/MS method for the quantification of Trandolaprilat in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of plasma into a 96-well plate.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.

  • Protein Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile (B52724) to each well. Mix thoroughly.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition an SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged plate onto the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Trandolaprilat: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

Visualizing the Path to Reproducibility

The following diagrams illustrate the key workflows and relationships in managing and assessing inter-laboratory variability.

cluster_0 Method Development & Validation cluster_1 Inter-laboratory Cross-Validation cluster_2 Outcome A Develop Bioanalytical Method B Single-Lab Validation (Accuracy, Precision, Stability) A->B C Prepare & Distribute Standardized QC Samples D Analysis at Lab A C->D E Analysis at Lab B C->E F Analysis at Lab C C->F G Centralized Data Analysis (Statistical Comparison) D->G E->G F->G H Assess Comparability (Acceptance Criteria) G->H I Identify & Address Sources of Discrepancy H->I If Not Comparable J Harmonized Method Established H->J If Comparable I->C Re-evaluate

Caption: Workflow for Inter-laboratory Bioanalytical Method Cross-Validation.

cluster_sources Potential Sources cluster_mitigation Mitigation Strategies center Inter-laboratory Variability sop Standardized SOPs center->sop training Analyst Training center->training materials Common Reference Materials center->materials criteria Defined Acceptance Criteria center->criteria communication Open Communication center->communication matrix Matrix Effects matrix->center instrument Instrumentation instrument->center reagents Reagents/Standards reagents->center protocol Protocol Deviations protocol->center data Data Processing data->center

Caption: Key Factors Influencing Inter-laboratory Variability.

Comparative Lipophilicity of Trandolapril and Other ACE Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of Angiotensin-Converting Enzyme (ACE) inhibitors is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, varies significantly among this class of antihypertensive agents. This guide provides an objective comparison of the lipophilicity of trandolapril (B549266) and its active metabolite, trandolaprilat (B1681354), with other ACE inhibitors, supported by experimental data.

Trandolapril, a non-sulfhydryl prodrug, is readily hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1] Notably, trandolaprilat exhibits high lipophilicity compared to many other ACE inhibitors, a characteristic that is thought to contribute to its enhanced tissue penetration and prolonged duration of action.[1][2] The lipophilicity of ACE inhibitors is a critical factor influencing their tissue distribution and, potentially, their clinical efficacy in targeting tissue-specific Renin-Angiotensin-Aldosterone Systems (RAAS).

Quantitative Comparison of ACE Inhibitor Lipophilicity

The lipophilicity of a compound is experimentally determined and expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. A higher log P value indicates greater lipophilicity. The following table summarizes the experimentally determined and calculated log P values for various ACE inhibitors and their active metabolites.

ACE Inhibitor (Prodrug)Calculated log PActive MetaboliteHPLC-Determined log P (n-octanol/water)Calculated log PReference(s)
Trandolapril 3.74Trandolaprilat 1.02 2.03[2][3]
Benazepril1.54Benazeprilat-1.97[3][4]
Captopril1.02Captopril-1.860.3[2][5][6]
Cilazapril0.8Cilazaprilat-1.91[3][7]
Enalapril-Enalaprilat-2.03[3]
Fosinopril-Fosinoprilat-3.1[3]
Lisinopril-1.2Lisinopril--1.22[8][9][10]
Moexipril2.7Moexiprilat--[11][12][13]
Perindopril-Perindoprilat-0.36-[2]
Quinapril1.96Quinaprilat-0.69[2][14]
Ramipril3.41Ramiprilat-2.03[3][15][16][17]
Spirapril (B1681985)2.72Spiraprilat--[18][19][20]
Zofenopril-Zofenoprilat--[21][22][23][24]

Note: The lipophilicity of ACE inhibitors can be influenced by the experimental conditions, such as pH. The data presented here are for comparative purposes. Calculated log P values are derived from computational models.

Experimental Protocols

The determination of lipophilicity is a critical experimental procedure in drug discovery and development. The two most common methods for determining the n-octanol/water partition coefficient (log P) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a substance between n-octanol and water.

1. Preparation of Solutions:

  • Prepare a stock solution of the ACE inhibitor in n-octanol that has been pre-saturated with water.

  • Prepare a corresponding aqueous phase (typically a buffer solution at a specific pH, e.g., 7.4) that has been pre-saturated with n-octanol.

2. Partitioning:

  • Mix known volumes of the n-octanol stock solution and the aqueous phase in a glass vessel with a stopper.

  • Agitate the mixture at a constant temperature until equilibrium is reached. The agitation time can vary depending on the compound but is typically several hours.

3. Phase Separation:

  • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

4. Concentration Analysis:

  • Determine the concentration of the ACE inhibitor in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

5. Calculation of log P:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

  • log P = log10 ( [Analyte]octanol / [Analyte]water )

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method estimates log P based on the retention time of a compound on a nonpolar stationary phase.

1. System Setup:

  • Utilize an HPLC system equipped with a reverse-phase column (e.g., C18).

  • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

2. Calibration:

  • Inject a series of standard compounds with known log P values onto the HPLC column.

  • Measure the retention time (tR) for each standard.

  • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

  • Create a calibration curve by plotting the log k' values against the known log P values of the standards.

3. Sample Analysis:

  • Inject the ACE inhibitor solution onto the same HPLC column under the identical conditions used for the standards.

  • Measure the retention time and calculate the log k' for the ACE inhibitor.

4. Determination of log P:

  • Use the calibration curve to determine the log P value of the ACE inhibitor corresponding to its measured log k' value.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental workflow, the following diagrams have been generated using Graphviz.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion ACE_Inhibitors ACE Inhibitors (e.g., Trandolaprilat) ACE_Inhibitors->ACE  inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Lipophilicity_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method Preparation 1. Prepare n-octanol and aqueous phases Partitioning 2. Mix and equilibrate ACE inhibitor Preparation->Partitioning Separation 3. Separate phases (Centrifugation) Partitioning->Separation Analysis_SF 4. Analyze concentration in each phase (HPLC/UV-Vis) Separation->Analysis_SF Calculation_SF 5. Calculate log P Analysis_SF->Calculation_SF Calibration 1. Calibrate with known log P standards Sample_Injection 2. Inject ACE inhibitor sample Calibration->Sample_Injection Retention_Time 3. Measure retention time (tR) Sample_Injection->Retention_Time Calculation_HPLC 4. Calculate log k' Retention_Time->Calculation_HPLC Determination 5. Determine log P from calibration curve Calculation_HPLC->Determination

Caption: Experimental workflow for determining the lipophilicity (log P) of ACE inhibitors.

References

Justification for Selecting (Rac)-Trandolaprilate-d5 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of (Rac)-Trandolaprilate-d5, a stable isotope-labeled internal standard (SIL-IS), with a structural analog alternative for the quantification of Trandolaprilat (B1681354), the active metabolite of the ACE inhibitor Trandolapril (B549266).

The use of an internal standard is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.

The Case for this compound: A Superior Choice

This compound is a deuterated form of Trandolaprilat. The incorporation of five deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical. This leads to several key advantages:

  • Co-elution with the Analyte: this compound co-elutes with Trandolaprilat during chromatographic separation. This ensures that both compounds experience the same matrix effects, which are a common source of variability in bioanalytical assays.

  • Similar Ionization Efficiency: As a SIL-IS, it exhibits nearly identical ionization efficiency to the analyte in the mass spectrometer's ion source. This is crucial for accurate quantification, as fluctuations in ionization can significantly impact the signal intensity.

  • Correction for Extraction Variability: Any loss of analyte during the sample extraction process is mirrored by a proportional loss of the SIL-IS, leading to a consistent analyte-to-IS ratio and therefore, more accurate and precise results.

Comparison with a Structural Analog Internal Standard: Ramipril

While a SIL-IS is the preferred choice, a structural analog can be used as an alternative when a SIL-IS is unavailable. Ramipril, another ACE inhibitor, has been successfully used as an internal standard for the quantification of Trandolapril and Trandolaprilat. Below is a comparison of the expected performance of this compound against the validated performance of Ramipril.

Performance Data Comparison

The following tables summarize the validation data from a published LC-MS/MS method for the quantification of Trandolaprilat using Ramipril as an internal standard. While specific data for a method using this compound is not publicly available, the expected performance of a SIL-IS would be equivalent or superior, particularly in terms of precision and accuracy, due to its ability to better compensate for matrix effects.

Table 1: Method Validation Parameters for Trandolaprilat Quantification using Ramipril as Internal Standard [1]

ParameterResult
Linearity Range20 - 10,000 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)20 pg/mL

Table 2: Intra-day and Inter-day Precision and Accuracy for Trandolaprilat using Ramipril as Internal Standard [1]

Concentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
605.8103.37.2105.0
50004.298.05.1101.2
80003.5101.34.8102.5

Experimental Protocols

Detailed Methodology for Trandolaprilat Quantification using Ramipril IS[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of human plasma, add 50 µL of Ramipril internal standard solution (1 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned Oasis HLB SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Liquid Chromatography

  • Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (proportions to be optimized for separation).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trandolaprilat: m/z 401.2 → 168.1

    • Ramipril (IS): m/z 415.2 → 234.1

Justification Logic and Experimental Workflow

The following diagrams illustrate the logical justification for selecting a stable isotope-labeled internal standard and a typical experimental workflow for bioanalysis.

G Logical Justification for Selecting a SIL-IS cluster_0 Core Requirement: Accurate Quantification cluster_1 Key Advantages of SIL-IS cluster_2 Outcome Analyte Trandolaprilat Coelution Co-elution IS This compound (SIL-IS) IS->Coelution Identical Chromatographic Behavior SameIonization Identical Ionization IS->SameIonization Identical Physicochemical Properties SimilarExtraction Similar Extraction Recovery IS->SimilarExtraction Identical Chemical Properties Compensation Compensation for Matrix Effects & Variability Coelution->Compensation SameIonization->Compensation SimilarExtraction->Compensation Result High Accuracy & Precision Compensation->Result

Caption: Logical flow demonstrating the superiority of a SIL-IS.

G Bioanalytical Workflow for Trandolaprilat Start Plasma Sample Add_IS Add this compound (IS) Start->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis (Analyte/IS Ratio) LC_MS->Data End Concentration Determination Data->End

Caption: Experimental workflow for Trandolaprilat analysis.

Conclusion

The selection of this compound as an internal standard for the quantification of Trandolaprilat is strongly justified by the well-established principles of bioanalysis. As a stable isotope-labeled internal standard, it offers the most effective means of compensating for analytical variability, particularly matrix effects, which is paramount for achieving the highest levels of accuracy and precision required in drug development and clinical research. While a structural analog like Ramipril can provide acceptable performance, the use of a SIL-IS like this compound represents the best practice for ensuring the reliability and robustness of the bioanalytical method.

References

Safety Operating Guide

Personal protective equipment for handling (Rac)-Trandolaprilate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Trandolaprilate-d5. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.

This compound is intended for research use only and not for human or veterinary diagnostic or therapeutic use. [1][2] As a deuterated analog of an active pharmaceutical ingredient (API), it should be handled with care, assuming it has similar pharmacological activity and potential hazards as the parent compound, Trandolapril. The Safety Data Sheet (SDS) for Trandolapril indicates that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. It is also harmful in contact with skin or if inhaled.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and prevent contamination.[3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldPrevents eye contact with the substance.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, latex, or neoprene)Creates a barrier between the handler's skin and the chemical, preventing absorption.[3][4]
Body Protection Laboratory coat, disposable gown, or coveralls (e.g., DuPont™ Tyvek®)Protects skin from contact and prevents contamination of personal clothing.[4][5][6]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator or work in a fume hood.Ensures good ventilation and prevents inhalation of harmful particles.[2]
Hair and Foot Protection Hair and beard covers, shoe coversMinimizes the risk of particulate contamination.[3]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol Generation: Minimize the generation of dust or aerosols during handling.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Container: Keep the container tightly sealed to prevent contamination and degradation.[2]

  • Inert Atmosphere: For long-term storage and to prevent hydrogen-deuterium exchange, store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) in a desiccator.[7]

  • Temperature: Store according to the manufacturer's recommendations, typically in a cool, dry place.

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is required.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

This compound and any contaminated materials should be treated as hazardous chemical waste.[4] Improper disposal can lead to environmental contamination and regulatory penalties.

Waste Segregation and Collection:

  • Waste Type: This compound is classified as hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.[4]

  • Containers: Collect waste in designated, compatible, and properly labeled containers.[8] The label should clearly state "Hazardous Waste" and the full chemical name.[4]

  • Segregation: Keep halogenated and non-halogenated solvent wastes separate if applicable.[8]

Disposal Workflow:

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear appropriate PPE B Handle in a ventilated area (fume hood) A->B C Weigh and prepare solutions B->C D Contaminated consumables (e.g., tips, tubes, gloves) C->D E Excess solid compound C->E F Unused or expired solutions C->F G Segregate waste streams D->G E->G F->G H Place in labeled, sealed hazardous waste container G->H I Store in designated satellite accumulation area H->I J Request pickup by Environmental Health & Safety (EHS) I->J K EHS transports for incineration or other approved disposal method J->K

Figure 1. Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.